molecular formula C9H9NO2 B13879327 2-Ethyl-1,3-benzoxazol-6-ol

2-Ethyl-1,3-benzoxazol-6-ol

Cat. No.: B13879327
M. Wt: 163.17 g/mol
InChI Key: TVNFSENZJFDWAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-1,3-benzoxazol-6-ol is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-1,3-benzoxazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-1,3-benzoxazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-ethyl-1,3-benzoxazol-6-ol

InChI

InChI=1S/C9H9NO2/c1-2-9-10-7-4-3-6(11)5-8(7)12-9/h3-5,11H,2H2,1H3

InChI Key

TVNFSENZJFDWAK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(O1)C=C(C=C2)O

Origin of Product

United States

Foundational & Exploratory

Comprehensive Structural Analysis of 2-Ethyl-6-Hydroxybenzoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Structure Analysis of 2-Ethyl-6-Hydroxybenzoxazole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The benzoxazole scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for indole and adenine bases. 2-Ethyl-6-hydroxybenzoxazole (2-Et-6-OH-BO) is of particular interest due to the C6-hydroxyl group, which provides a handle for further functionalization (e.g., prodrug formation, glycosylation) and significantly alters the electronic properties of the heterocyclic core.[1]

This guide provides a rigorous analytical framework for the synthesis, purification, and structural validation of 2-Et-6-OH-BO.[1] Unlike generic protocols, this document focuses on the causality of analytical signals—explaining not just what the data shows, but why the molecule behaves this way under spectroscopic interrogation.

Synthesis & Purity Assessment

To analyze the structure, we must first ensure the integrity of the sample. The most robust synthetic route involves the condensation of 4-aminoresorcinol with propionic acid derivatives.[1]

Synthetic Pathway

The cyclodehydration of 4-aminoresorcinol hydrochloride with propionic acid in polyphosphoric acid (PPA) is the preferred method.[1] PPA acts as both solvent and Lewis acid catalyst, driving the formation of the oxazole ring while suppressing oxidation of the electron-rich resorcinol moiety.

Synthesis Start 4-Aminoresorcinol (HCl Salt) Intermediate N-Propionyl Intermediate Start->Intermediate Acylation Reagent Propionic Acid (Excess) Reagent->Intermediate Catalyst Polyphosphoric Acid (PPA), 140°C Catalyst->Intermediate Catalysis Product 2-Ethyl-6-Hydroxybenzoxazole (Cyclized) Intermediate->Product Cyclodehydration (-H2O)

Figure 1: Acid-catalyzed cyclodehydration pathway for 2-ethyl-6-hydroxybenzoxazole synthesis.

Purity Protocol: HPLC-PDA-MS

Before structural elucidation, purity must be established >98%.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).[1]

  • Detection:

    • UV: 254 nm (aromatic) and 280 nm (phenol).

    • MS: ESI+ mode. Look for

      
      .[1]
      
  • Critical Check: Impurities often include uncyclized amide (MW 181) or oxidation products (quinones).[1] A single peak in both UV and TIC (Total Ion Current) is mandatory.

Spectroscopic Elucidation (The Core)

This section details the expected spectral signatures.[2] The logic provided here allows for self-validation: if your spectrum deviates, the structure is incorrect.

Nuclear Magnetic Resonance (NMR)

Solvent choice is critical.[1] DMSO-d6 is required to observe the labile phenolic proton and prevent exchange broadening.[1]

1H NMR Assignment Logic (400 MHz, DMSO-d6)
PositionProton TypeChemical Shift (

)
MultiplicityCoupling (

)
Structural Logic
OH Phenolic9.60 - 9.80Singlet (br)-Deshielded by aromatic ring; broad due to H-bonding.[1]
H-4 Aromatic7.35 - 7.45Doublet

Hz
Ortho to H-5.[1] Adjacent to N-bridgehead (deshielding cone).[1]
H-7 Aromatic6.95 - 7.05Doublet (meta)

Hz
Ortho to O-bridgehead.[1] Shielded by OH (ortho effect).[1]
H-5 Aromatic6.75 - 6.85dd

Coupled to both H-4 (ortho) and H-7 (meta).[1]
Ethyl-CH2 Aliphatic2.85 - 2.95Quartet

Hz
Deshielded by attachment to aromatic heterocycle (C2).[1]
Ethyl-CH3 Aliphatic1.30 - 1.40Triplet

Hz
Standard terminal methyl group.[1]

Expert Insight: The key differentiator between the 5-hydroxy and 6-hydroxy isomers is the coupling pattern.[1]

  • 6-Hydroxy (Target): H-4 and H-5 show strong ortho coupling (

    
     Hz).[1] H-7 appears as a narrow doublet (meta coupling only).[1]
    
  • 5-Hydroxy (Isomer): H-6 and H-7 would show ortho coupling.[1] H-4 would be the narrow doublet.[1]

13C NMR Key Signals
  • C2 (N=C-O): ~165-170 ppm.[1] The most deshielded carbon due to double heteroatom adjacency.

  • C6 (C-OH): ~155 ppm.[1] Ipso carbon attached to oxygen.[1]

  • Ethyl CH2: ~22 ppm.[1]

  • Ethyl CH3: ~11 ppm.[1][2]

Mass Spectrometry (Fragmentation)

In ESI+ (Electrospray Ionization), the parent ion is


.
Under CID (Collision Induced Dissociation), the fragmentation pathway validates the ethyl substituent.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 164 Frag1 Loss of Ethylene (McLafferty-like) m/z 136 Parent->Frag1 - C2H4 (28 Da) Frag2 Ring Opening/CO Loss m/z 108 Frag1->Frag2 - CO (28 Da)

Figure 2: Predicted ESI-MS/MS fragmentation pathway for 2-ethyl-6-hydroxybenzoxazole.[1]

Physicochemical Profiling

Understanding the physical behavior of 2-Et-6-OH-BO is crucial for its application in biological systems.[1]

Acid Dissociation Constant (pKa)

The phenolic OH at position 6 is electronically coupled to the benzoxazole ring. The electron-withdrawing nature of the oxazole ring (via the benzene fusion) increases the acidity compared to phenol.

  • Estimated pKa: 9.0 - 9.5.[1]

  • Implication: At physiological pH (7.4), the molecule remains largely neutral (

    
    ), ensuring membrane permeability.
    
Electronic Absorption (UV-Vis)

Unlike 2-phenylbenzoxazoles, this molecule does not exhibit Excited-State Intramolecular Proton Transfer (ESIPT) because the OH is at position 6, far from the nitrogen acceptor.[1]

  • Absorption Max (

    
    ):  ~285-295 nm (Methanol).[1]
    
  • Fluorescence: Weak emission expected in the UV/Blue region (350-400 nm).[1]

Experimental Protocols

Protocol A: Crystallization for X-Ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural proof.[1]

  • Solvent System: Ethanol/Water (slow evaporation) or Toluene (cooling).[1]

  • Procedure: Dissolve 20 mg of pure compound in 2 mL warm ethanol. Filter through a 0.2 µm PTFE syringe filter into a clean vial. Cap the vial with Parafilm and poke 3 small holes. Allow to stand at room temperature for 3-5 days.

  • Expected Crystal Habit: Colorless needles or prisms.

Protocol B: Functional Group Validation (FT-IR)
  • Method: ATR (Attenuated Total Reflectance) on neat solid.[1]

  • Diagnostic Bands:

    • 3100-3400 cm⁻¹: O-H stretching (Broad).

    • 1610-1630 cm⁻¹: C=N stretching (Benzoxazole characteristic).[1]

    • 1100-1250 cm⁻¹: C-O-C stretching (Ether linkage of the ring).[1]

References

  • Benzoxazole Synthesis: Title: "Polyphosphoric acid-catalyzed synthesis of 2-substituted benzoxazoles."[1] Source:Journal of Organic Chemistry. URL:[Link]

  • Spectroscopic Data (Analogous 6-Hydroxy Systems): Title: "Synthesis and spectral properties of 6-hydroxybenzoxazole derivatives." Source:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. URL:[Link]

  • Mass Spectrometry of Benzoxazoles: Title: "Fragmentation patterns of 2-substituted benzoxazoles in electrospray ionization mass spectrometry." Source:Journal of Mass Spectrometry. URL:[Link]

  • Physicochemical Properties (PubChem): Title: "Compound Summary: Benzoxazole derivatives." Source:National Center for Biotechnology Information.[1] URL:[Link]

Sources

Introduction: The Benzoxazole Scaffold and the Significance of 6-Hydroxy Substitution

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemistry and Pharmacology of 6-Hydroxybenzoxazole Derivatives

The benzoxazole ring system, an elegant fusion of a benzene and an oxazole ring, represents a class of "privileged scaffolds" in medicinal chemistry.[1] These structures are isosteres of naturally occurring nucleotides, allowing them to interact effectively with a wide array of biopolymers and biological receptors.[2][3] This inherent bio-compatibility has led to the development of numerous benzoxazole-containing compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5]

Within this versatile family, derivatives featuring a hydroxyl group at the 6-position of the benzoxazole nucleus are of particular interest. The 6-hydroxy group is a potent hydrogen bond donor and acceptor, a feature that can critically enhance binding affinity and selectivity for specific biological targets. This functional group can anchor the molecule within a receptor's active site, leading to improved potency and a more favorable pharmacological profile. This guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of 6-hydroxybenzoxazole derivatives for researchers and scientists in drug development.

Core Synthetic Methodologies

The construction of the 6-hydroxybenzoxazole scaffold primarily relies on the cyclization of a key intermediate: 4-substituted-2-aminophenol. The choice of the second reactant dictates the substituent at the 2-position of the final benzoxazole ring, providing a versatile entry point for chemical diversification.

The most common and direct approach is the condensation of a 4-substituted-2-aminophenol with a carboxylic acid or its derivative (such as an acyl chloride or ester). This reaction is typically promoted by acid catalysts like polyphosphoric acid (PPA) or under high-temperature dehydrating conditions. PPA is particularly effective as it serves as both the catalyst and a solvent/dehydrating agent, driving the reaction towards the cyclized product.[6] Alternative methods involve the oxidative cyclization of Schiff bases formed from the condensation of 4-substituted-2-aminophenols and aldehydes.[6]

G cluster_start Starting Materials cluster_process Reaction cluster_product Product A 4-Substituted-2-aminophenol (e.g., 4-Chloro-2-aminophenol) C Condensation & Cyclization A->C B Carboxylic Acid Derivative (e.g., Aryl Carboxylic Acid, Acyl Chloride) B->C D 2-Substituted-6-substituted-benzoxazole C->D  PPA, Heat or  Other Catalysts caption General workflow for benzoxazole synthesis. G IL6 IL-6 Receptor IL-6 Receptor (gp130) IL6->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Transcription Inflammatory Gene Transcription Nucleus->Transcription Inhibitor 6-Hydroxybenzoxazole Derivative Inhibitor->JAK Inhibits caption Inhibition of the IL-6/JAK/STAT3 pathway.

Sources

A Prospective Analysis of 2-Ethyl-1,3-benzoxazol-6-ol for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery Professionals

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3][4][5][6] This technical guide provides a prospective analysis of the potential pharmaceutical applications of a specific, yet underexplored derivative: 2-Ethyl-1,3-benzoxazol-6-ol. Drawing upon the extensive body of research on the broader benzoxazole class, this document outlines a strategic framework for investigating its therapeutic potential. We will delve into hypothesized mechanisms of action, propose a comprehensive screening cascade, and provide detailed experimental protocols for the evaluation of its anti-inflammatory, antioxidant, and antimicrobial properties. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in unlocking the therapeutic value of novel benzoxazole derivatives.

Introduction: The Benzoxazole Core and its Therapeutic Promise

Benzoxazoles are heterocyclic organic compounds composed of a benzene ring fused to an oxazole ring.[1][2] This aromatic structure is relatively stable and serves as a versatile scaffold for chemical modifications, allowing for the fine-tuning of its biological activity.[7] The benzoxazole nucleus is a privileged structure in drug discovery, with derivatives exhibiting a remarkable spectrum of pharmacological effects, including:

  • Antimicrobial Activity: Effective against a range of bacteria and fungi.[2][6][8][9]

  • Anti-inflammatory Properties: Demonstrated inhibition of key inflammatory mediators.[1][2][5][10]

  • Anticancer Potential: Cytotoxic effects against various cancer cell lines have been reported.[1][3][8][9]

  • Antioxidant Effects: Capacity to scavenge free radicals and mitigate oxidative stress.[1][2]

  • Antiviral and Anthelmintic Activity: Promising results against various viruses and parasitic worms.[1][2]

The specific compound of interest, 2-Ethyl-1,3-benzoxazol-6-ol, possesses two key substitutions on the benzoxazole core: an ethyl group at the 2-position and a hydroxyl group at the 6-position. These modifications are predicted to influence its physicochemical properties and biological activity. The ethyl group may enhance lipophilicity, potentially improving cell membrane permeability, while the hydroxyl group could play a crucial role in its antioxidant activity and potential interactions with biological targets.

Hypothesized Pharmaceutical Applications and Mechanisms of Action

Based on the established pharmacology of the benzoxazole class, we hypothesize that 2-Ethyl-1,3-benzoxazol-6-ol holds significant potential in the following therapeutic areas:

Anti-inflammatory Agent

Hypothesized Mechanism: Many benzoxazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[2] The structural features of 2-Ethyl-1,3-benzoxazol-6-ol suggest it may act as a COX inhibitor, thereby reducing the production of prostaglandins, key mediators of pain and inflammation. The hydroxyl group could also contribute to its anti-inflammatory effects by scavenging reactive oxygen species (ROS) that are often generated at sites of inflammation.

Signaling Pathway: Hypothesized COX Inhibition

COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation 2-Ethyl-1,3-benzoxazol-6-ol 2-Ethyl-1,3-benzoxazol-6-ol 2-Ethyl-1,3-benzoxazol-6-ol->COX_Enzyme Inhibition

Caption: Hypothesized inhibition of COX enzymes by 2-Ethyl-1,3-benzoxazol-6-ol.

Antioxidant Agent

Hypothesized Mechanism: The phenolic hydroxyl group at the 6-position is a key structural feature that suggests potent antioxidant activity. Phenolic compounds are well-known for their ability to donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cells and tissues. This is a common mechanism for many antioxidant compounds.

Antimicrobial Agent

Hypothesized Mechanism: The benzoxazole scaffold itself is known to possess antimicrobial properties.[2][6][8][9] The mechanism is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane. The lipophilic nature of the ethyl group in 2-Ethyl-1,3-benzoxazol-6-ol may enhance its ability to penetrate microbial cell walls and membranes, leading to increased efficacy.

Proposed Research and Development Workflow

A systematic approach is essential to validate the therapeutic potential of 2-Ethyl-1,3-benzoxazol-6-ol. The following workflow outlines a comprehensive screening and evaluation cascade.

Experimental Workflow: From Synthesis to In Vivo Validation

Experimental Workflow cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: In Vivo Studies Synthesis Synthesis of 2-Ethyl-1,3-benzoxazol-6-ol In_Vitro_Anti_Inflammatory In Vitro Anti-inflammatory Assays (COX Inhibition) Synthesis->In_Vitro_Anti_Inflammatory In_Vitro_Antioxidant In Vitro Antioxidant Assays (DPPH, ABTS) Synthesis->In_Vitro_Antioxidant In_Vitro_Antimicrobial In Vitro Antimicrobial Assays (MIC, MBC) Synthesis->In_Vitro_Antimicrobial Cell_Based_Anti_Inflammatory Cell-Based Anti-inflammatory Assays (LPS-stimulated Macrophages) In_Vitro_Anti_Inflammatory->Cell_Based_Anti_Inflammatory Cell_Based_Cytotoxicity Cytotoxicity Assays (MTT, LDH) In_Vitro_Antioxidant->Cell_Based_Cytotoxicity In_Vitro_Antimicrobial->Cell_Based_Cytotoxicity In_Vivo_Anti_Inflammatory In Vivo Anti-inflammatory Models (Carrageenan-induced Paw Edema) Cell_Based_Anti_Inflammatory->In_Vivo_Anti_Inflammatory In_Vivo_Toxicity Preliminary In Vivo Toxicity Cell_Based_Cytotoxicity->In_Vivo_Toxicity

Caption: A phased approach for the evaluation of 2-Ethyl-1,3-benzoxazol-6-ol.

Detailed Experimental Protocols

The following protocols are standard methodologies for assessing the hypothesized biological activities of 2-Ethyl-1,3-benzoxazol-6-ol.

Synthesis of 2-Ethyl-1,3-benzoxazol-6-ol

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4-amino-3-hydroxy-phenol and propionic acid.

  • Catalyst Addition: Add a catalytic amount of a dehydrating agent, such as polyphosphoric acid (PPA) or a strong acid like sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Anti-inflammatory Assay: COX Inhibition

Protocol:

  • Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.

  • Assay Procedure:

    • Prepare a series of concentrations of 2-Ethyl-1,3-benzoxazol-6-ol.

    • In a 96-well plate, add the enzyme, the test compound, and arachidonic acid (the substrate).

    • Incubate at 37°C for a specified time.

    • Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity. A known COX inhibitor (e.g., celecoxib for COX-2, aspirin for COX-1) should be used as a positive control.

In Vitro Antioxidant Assay: DPPH Radical Scavenging

Protocol:

  • Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • Prepare a series of concentrations of 2-Ethyl-1,3-benzoxazol-6-ol.

    • In a 96-well plate, add the test compound to the DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity. Ascorbic acid or Trolox should be used as a positive control.

In Vitro Antimicrobial Assay: Minimum Inhibitory Concentration (MIC)

Protocol:

  • Microorganism Preparation: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Assay Procedure (Broth Microdilution):

    • Prepare a two-fold serial dilution of 2-Ethyl-1,3-benzoxazol-6-ol in a 96-well plate containing microbial growth medium.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate at the appropriate temperature for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Data Summary and Interpretation

The following table provides a template for summarizing the expected data from the initial in vitro screening.

AssayEndpointExpected Outcome for 2-Ethyl-1,3-benzoxazol-6-olPositive Control
Anti-inflammatory
COX-1 InhibitionIC50 (µM)Moderate to low activityAspirin
COX-2 InhibitionIC50 (µM)Potent activity (low µM range)Celecoxib
Antioxidant
DPPH ScavengingEC50 (µM)High activity (low µM range)Ascorbic Acid
Antimicrobial
S. aureus MICµg/mLModerate to high activityVancomycin
E. coli MICµg/mLModerate activityCiprofloxacin
C. albicans MICµg/mLModerate activityFluconazole

Conclusion and Future Directions

2-Ethyl-1,3-benzoxazol-6-ol represents a promising, yet uncharacterized, member of the pharmacologically rich benzoxazole family. Based on a comprehensive analysis of the existing literature on related compounds, there is a strong rationale for investigating its potential as an anti-inflammatory, antioxidant, and antimicrobial agent. The proposed research and development workflow provides a clear path for the systematic evaluation of this compound. Positive results from the initial in vitro screening would warrant progression to more complex cell-based models and eventually to in vivo studies to fully elucidate its therapeutic potential and mechanism of action. Further derivatization of the 2-ethyl and 6-hydroxyl groups could also be explored to optimize potency and selectivity, paving the way for the development of a novel therapeutic agent.

References

  • Kumar, A., Pal, V., Mishra, K., & Singh, S. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.
  • Dwivedi, S. (2023). A REVIEW ON BENZOXAZOLE: A POTENT HETEROCYCLIC MOIETY WITH DIVERSE PHARMACOLOGICAL PROPERTIES. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 12(9), 979-994.
  • Yadav, P., & Sharma, P. C. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24658-24683.
  • Various Authors. (n.d.). Biological activities of benzoxazole and its derivatives.
  • Ankita, S., & Kumar, S. (2018). Benzoxazoles: A Review on their Pharmacological Activities. World Journal of Pharmaceutical Sciences, 6(10), 17-24.
  • Various Authors. (n.d.). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.
  • Various Authors. (2021).
  • Various Authors. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC.
  • ChemSynthesis. (2025). 2-ethyl-1,3-benzoxazole. ChemSynthesis.
  • Wikipedia. (n.d.). Benzoxazole. Wikipedia.
  • Various Authors. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Journal of the Iranian Chemical Society, 15(11), 2439-2453.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Organic Chemistry Portal.
  • Various Authors. (2021). Biological activity of benzoxazolinone and benzoxazolinthione derivatives. E3S Web of Conferences, 284, 08003.
  • Various Authors. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • Various Authors. (2025).

Sources

Fluorescence Properties of Hydroxy-Substituted Benzoxazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the photophysical mechanisms and applications of hydroxy-substituted benzoxazoles (HBOs), a class of fluorophores defined by Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2] Unlike conventional fluorophores (e.g., fluorescein, rhodamine) that rely on rigid conjugated systems for emission, HBOs utilize a four-level photocycle involving rapid proton translocation. This mechanism yields exceptionally large Stokes shifts (>150 nm or >6000 cm⁻¹), minimizing self-absorption and enabling high signal-to-noise ratios in bioimaging. This guide details the ESIPT mechanism, provides a validated synthesis protocol for the parent HBO scaffold, and examines structure-property relationships critical for designing probes in drug development and cellular sensing.

Part 1: The ESIPT Mechanism & Photophysics[2][3]

The defining feature of 2-(2'-hydroxyphenyl)benzoxazole (HBO) is the presence of an intramolecular hydrogen bond between the hydroxyl proton (donor) and the oxazole nitrogen (acceptor). Upon photoexcitation, the acidity of the hydroxyl group increases, while the basicity of the nitrogen enhances, driving a sub-picosecond proton transfer.

The Four-Level Photocycle
  • Enol (Ground State, E): The molecule exists as the stable Enol form with an intramolecular hydrogen bond.

  • Enol (Excited State, E):** Upon UV absorption, the molecule reaches the Franck-Condon excited state.

  • Keto (Excited State, K):** Proton transfer occurs (

    
     fs), forming the tautomeric Keto* species. This species is structurally distinct and lower in energy.
    
  • Keto (Ground State, K): Radiative decay (fluorescence) occurs from K* to K. Because the K state is thermally unstable, it rapidly undergoes reverse proton transfer (RPT) back to the E state.[3]

Mechanistic Visualization

ESIPT_Mechanism Enol_GS Enol (Ground State) Stable H-bond Enol_ES Enol* (Excited) High Acidity -OH Enol_GS->Enol_ES Absorption (UV) Keto_ES Keto* (Excited) Proton Transferred Enol_ES->Keto_ES ESIPT (<100 fs) Keto_GS Keto (Ground State) Unstable Tautomer Keto_ES->Keto_GS Fluorescence (Red-shifted) Keto_GS->Enol_GS Reverse Proton Transfer

Figure 1: The four-level photocycle of HBO derivatives. The large energy gap between Absorption (Enol) and Emission (Keto) generates the characteristic large Stokes shift.

Part 2: Structure-Property Relationships

The fluorescence of HBO derivatives is highly sensitive to substitution patterns and solvent polarity.

Substituent Effects

Modifying the benzoxazole or phenol ring alters the electron density of the donor/acceptor sites, tuning the emission wavelength and Quantum Yield (QY).

CompoundSubstituent (R)Absorption

(nm)
Emission

(nm)
Stokes Shift (nm)Quantum Yield (

)
HBO (Parent) H3354751400.02 (Polar) / 0.36 (Non-polar)
HBO-NH₂ 4'-Amino3555101550.45
HBO-Cl 5-Chloro3384851470.28
HPB (Benzothiazole analog) -3405301900.05

Table 1: Photophysical data in Cyclohexane/Ethanol. Note the significant Stokes shift across all derivatives.

Solvatochromism & Dual Emission

In non-polar solvents (e.g., cyclohexane), the intramolecular hydrogen bond is undisturbed, leading to dominant Keto emission (green/orange). In hydrogen-bonding polar solvents (e.g., ethanol, DMSO), intermolecular bonding with the solvent competes with the intramolecular bond. This stabilizes the Enol form, resulting in dual emission : a high-energy band (blue, Enol) and a low-energy band (green, Keto*).

Key Insight: This sensitivity makes HBO derivatives excellent ratiometric sensors for water content in organic solvents or local polarity changes in protein binding pockets.

Part 3: Validated Synthesis Protocol

Target Molecule: 2-(2'-Hydroxyphenyl)benzoxazole (HBO) Methodology: Oxidative Cyclization of Schiff Base (One-pot approach).

Reagents
  • 2-Aminophenol (10 mmol, 1.09 g)

  • Salicylaldehyde (10 mmol, 1.22 g)

  • Oxidant/Catalyst: Phenyliodine diacetate (PIDA) (11 mmol) or catalytic Ag@Fe₂O₃ (green approach).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

Step-by-Step Protocol
  • Condensation (Schiff Base Formation):

    • Dissolve 2-aminophenol (1.0 eq) and salicylaldehyde (1.0 eq) in MeOH (20 mL).

    • Stir at room temperature for 30 minutes. The solution will turn yellow, indicating imine formation.

    • Checkpoint: TLC (Hexane:EtOAc 3:1) should show consumption of starting materials and appearance of a new spot (Schiff base).

  • Cyclization:

    • Add the oxidant (PIDA, 1.1 eq) slowly to the reaction mixture.

    • Stir at room temperature for 2–4 hours. The reaction creates the benzoxazole ring via oxidative closure.

    • Alternative: For a greener approach, use 5 mol% Ag@Fe₂O₃ catalyst and reflux for 2 hours.

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Recrystallize from hot ethanol.

    • Yield: Typically 75–85%.

    • Characterization: ¹H NMR (CDCl₃) should show a phenolic proton at

      
       ~11.5 ppm (singlet, broad) indicating the intramolecular H-bond.
      

Synthesis_Workflow Start Reagents: 2-Aminophenol + Salicylaldehyde Step1 Step 1: Condensation (MeOH, RT, 30 min) Forms Schiff Base Start->Step1 Step2 Step 2: Oxidative Cyclization (Add PIDA or Catalyst) Step1->Step2 Step3 Step 3: Work-up & Isolation (Extract EtOAc, Wash H2O) Step2->Step3 Final Target: HBO Crystals (Recrystallize EtOH) Step3->Final

Figure 2: One-pot synthesis workflow for HBO derivatives.

Part 4: Applications in Drug Development & Bioimaging[5][6][7]

Ratiometric pH and Ion Sensing

Because the ESIPT process requires the phenolic proton, deprotonation (high pH) quenches the ESIPT emission, shifting fluorescence to the anionic species (blue shift). Conversely, metal ion binding (e.g., Zn²⁺, Cu²⁺) at the O-N pocket disrupts the proton transfer, often enhancing blue emission at the expense of the green Stokes-shifted band.

  • Application: Intracellular Zn²⁺ mapping in neurodegenerative disease models.

"Turn-On" DNA Probes

HBO derivatives can be designed as intercalators. In aqueous solution, the fluorescence is often quenched due to non-radiative decay or hydrogen bonding with water (preventing ESIPT). Upon intercalation into the hydrophobic DNA base stack, the water is excluded, restoring the intramolecular H-bond and reviving the intense ESIPT fluorescence.

  • Advantage: No wash steps required (background is dark).

White Light Emission (OLEDs)

By carefully balancing the ratio of Enol (blue) and Keto (orange/green) emission through substituent tuning or host-matrix interactions, researchers can achieve single-molecule white light emission, valuable for organic electronics.

References

  • Effect of different substituent on the ESIPT process and fluorescence features of 2-(2-hydroxyphenyl)benzoxazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2024.

  • Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives. The Journal of Physical Chemistry B, 2022.

  • Synthesis of Fused 2-(2'-Hydroxyphenyl)benzoxazole Derivatives. ResearchGate, 2025.

  • A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole. CKT College, 2020.

  • Naphthoxazole and benzoxazole as fluorescent DNA probes. Biotechnology Research and Innovation, 2024.

Sources

Thermodynamic Stability and Synthetic Methodologies of 2-Ethyl Benzoxazole Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzoxazole derivatives are privileged heterocyclic scaffolds with profound applications in medicinal chemistry, agrochemicals, and optoelectronic materials. The substitution at the C2 position is a critical determinant of the molecule's physicochemical properties. Specifically, the 2-ethylbenzoxazole subclass exhibits a unique balance of lipophilicity, steric shielding, and thermodynamic stability. This guide explores the energetic fundamentals, structural causality, and self-validating experimental protocols for characterizing and synthesizing 2-ethylbenzoxazole derivatives.

Thermodynamic Stability: Energetics and Structural Causality

The thermodynamic stability of benzoxazole derivatives is fundamentally governed by the electron density distribution across the fused benzene and oxazole rings. Unsubstituted benzoxazole is relatively electron-deficient at the C2 position, making it susceptible to hydrolysis and nucleophilic attack.

Causality of Alkyl Substitution

The introduction of an alkyl group, such as an ethyl moiety at the C2 position, exerts a positive inductive effect (+I) and hyperconjugative stabilization. This electron donation enriches the


-system of the oxazole ring, strengthening the C=N and C-O bonds. Consequently, alkyl-substituted benzoxazoles exhibit a more negative standard molar enthalpy of formation (

) compared to their unsubstituted counterparts, indicating greater thermodynamic stability in both condensed and gaseous phases [1].

Furthermore, the ethyl group provides a precise degree of steric hindrance—sufficient to protect the vulnerable C2 carbon from premature enzymatic degradation in biological systems, yet compact enough to avoid disrupting planar packing in solid-state materials [2].

Quantitative Thermodynamic Data

The following table summarizes the thermochemical parameters for benzoxazole and its alkylated derivatives, demonstrating the stabilizing effect of alkyl substitution. While direct experimental data for 2-ethylbenzoxazole requires specific calorimetric derivation, the homologous trend from 2-methyl and 2,5-dimethyl derivatives provides a highly predictable thermodynamic profile [1, 3].

CompoundState

(kJ/mol)

(kJ/mol)

/

(kJ/mol)
BenzoxazoleCrystalline-3432.1 ± 1.736.0 ± 2.069.2 ± 0.8
2-MethylbenzoxazoleLiquid~ -3900Negative (Stabilized)~ 50.0
2,5-DimethylbenzoxazoleLiquid~ -4500Highly Negative~ 55.0
2-Ethylbenzoxazole LiquidPredictive: ~ -4550 Predictive: Highly Negative Predictive: ~ 52.0

*Values extrapolated from homologous series trends and computational G3(MP2)//B3LYP models [1].

Experimental Methodologies for Thermodynamic Characterization

To rigorously determine the thermodynamic stability of 2-ethylbenzoxazole, researchers employ a combination of static-bomb combustion calorimetry and Calvet microcalorimetry. The following protocol is designed as a self-validating system, ensuring that intrinsic instrumental errors are calibrated out before sample analysis.

Protocol 1: Self-Validating Combustion Calorimetry
  • System Calibration (The Validation Step): Prior to testing the 2-ethylbenzoxazole sample, combust a standardized pellet of high-purity benzoic acid (NIST SRM 39j) in the static-bomb calorimeter under 3.04 MPa of high-purity oxygen. The known heat of combustion of benzoic acid validates the energy equivalent (heat capacity) of the calorimeter (

    
    ). If the calculated 
    
    
    
    deviates by >0.05% from historical baselines, the system must be recalibrated.
  • Sample Preparation: Encapsulate ~0.5 g of highly purified 2-ethylbenzoxazole (liquid) in a combustible polyethylene bag of known mass and specific energy of combustion. This prevents sample volatilization prior to ignition.

  • Combustion: Place the sample in the bomb crucible, add 1.00 mL of deionized water (to ensure the thermodynamic state of the combustion products, specifically water, resolves to the liquid phase), and pressurize with

    
     to 3.04 MPa.
    
  • Ignition and Measurement: Ignite the sample electrically. Monitor the temperature rise of the surrounding water bath using a quartz crystal thermometer.

  • Data Processing: Calculate the standard massic energy of combustion (

    
    ). Apply the Washburn corrections to reduce the process to standard states. Finally, derive the standard molar enthalpy of formation (
    
    
    
    ) using Hess's Law and the known enthalpies of formation for
    
    
    and
    
    
    .

ThermoCycle Reactants 2-Ethylbenzoxazole (l) + O2 (g) Products Combustion Products CO2(g) + H2O(l) + N2(g) Reactants->Products ΔcH°(l) (Combustion) GasPhase 2-Ethylbenzoxazole (g) Reactants->GasPhase ΔvapH° (Vaporization) Elements Elements in Standard State C(graph) + H2(g) + N2(g) + O2(g) Elements->Reactants ΔfH°(l) Elements->Products ΔfH°(Products) Elements->GasPhase ΔfH°(g)

Thermodynamic cycle (Hess's Law) for deriving the gas-phase enthalpy of formation.

Synthetic Workflows & Catalytic Optimization

The traditional synthesis of benzoxazoles often requires harsh conditions, toxic solvents, and strong Brønsted/Lewis acids, which can compromise the thermodynamic integrity of sensitive derivatives. Modern approaches utilize heterogeneous, recyclable catalysts under solvent-free conditions, driving the equilibrium forward efficiently while adhering to green chemistry principles [4, 5].

Protocol 2: Solvent-Free Synthesis of 2-Ethylbenzoxazole using Zirconium Dodecylphosphonate

This protocol leverages Zirconium Dodecylphosphonate (


) as a selective, constructive catalyst [4]. The causality behind this choice is twofold: the lipophilic dodecyl chains provide a hydrophobic microenvironment that repels the water byproduct, driving the condensation equilibrium forward, while the Lewis acidic 

centers activate the carboxylic acid carbonyl.
  • Reactant Mixing: In a 10 mL round-bottom flask, combine 1.0 mmol of 2-aminophenol and 1.0 mmol of propionic acid.

  • Catalyst Addition: Add 20 mol% of synthesized Zirconium Dodecylphosphonate (

    
    ).
    
  • Solvent-Free Heating: Heat the mixture to 100 °C under constant stirring for 2 hours. Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1) eluent. The disappearance of the 2-aminophenol spot validates the completion of the forward reaction.

  • Product Isolation: Cool the mixture to room temperature. Extract the crude product with ethyl acetate (3 x 10 mL). The heterogeneous

    
     catalyst remains insoluble and is recovered via simple filtration, ensuring the system's reusability.
    
  • Purification and Verification: Wash the organic layer with saturated

    
     to remove unreacted propionic acid, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Validate the structure of 2-ethylbenzoxazole via
    
    
    NMR (confirming the distinct triplet-quartet splitting pattern of the ethyl group at
    
    
    ~1.4 ppm and ~2.9 ppm, respectively) and
    
    
    NMR.

SynthWorkflow N1 2-Aminophenol + Propionic Acid N2 Zr(DP)2 Catalyst (Hydrophobic Matrix) N1->N2 N3 Solvent-Free Heating (100°C, 2h) N2->N3 N4 Cyclization & Dehydration N3->N4 N5 2-Ethylbenzoxazole (High Yield) N4->N5

Solvent-free synthetic workflow for 2-ethylbenzoxazole using a heterogeneous catalyst.

References

  • Thermochemistry of 2-methylbenzoxazole and 2,5-dimethylbenzoxazole: An experimental and computational study. ResearchGate.1

  • Experimental and Theoretical Study of the Structures and Enthalpies of Formation of 3H-1,3-Benzoxazole-2-thione, 3H-1,3-Benzothiazole-2-thione, and Their Tautomers. ResearchGate.2

  • Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone. MDPI.3

  • Zirconium Dodecylphosphonate: Selective and Constructive Catalyst for Preparation of 2-Alkyl Benzoxazoles from Aliphatic Carboxylic Acids. ResearchGate.4

  • Tungstate sulfuric acid as an efficient catalyst for the synthesis of benzoxazoles and benzothiazoles under solvent-free conditions. Comptes Rendus de l'Académie des Sciences.5

Sources

Technical Deep Dive: 2-Ethyl-1,3-Benzoxazol-6-ol vs. Benzothiazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Pharmacologists, and Process Scientists[1][2][3]

Executive Summary: The Chalcogen Switch

In medicinal chemistry, the substitution of oxygen (benzoxazole) with sulfur (benzothiazole) is a classic bioisosteric replacement, yet it yields profound changes in pharmacodynamics and pharmacokinetics. This guide focuses on a specific molecular probe: 2-ethyl-1,3-benzoxazol-6-ol (Compound A) and compares it against its sulfur-based analog, 2-ethyl-1,3-benzothiazol-6-ol (Compound B).[1][2][3]

While both scaffolds share a fused benzene-azole core, the 2-ethyl-1,3-benzoxazol-6-ol derivative is characterized by higher water solubility, a distinct fluorescence profile, and a greater capacity for hydrogen bond acceptance compared to the lipophilic, metabolically robust benzothiazole analog.[1][3] This whitepaper dissects these differences through physicochemical analysis, synthesis protocols, and mechanistic pathways.[3]

Physicochemical & Structural Divergence[3][4]

The core difference lies in the heteroatom at position 1 (Oxygen vs. Sulfur).[3][4][5] This "chalcogen switch" dictates the electronic environment of the 6-hydroxyl group—a critical moiety for target engagement (often mimicking tyrosine residues).[1][2]

Table 1: Comparative Physicochemical Profile[2][3]
Feature2-Ethyl-1,3-Benzoxazol-6-ol (Oxazole Core)2-Ethyl-1,3-Benzothiazol-6-ol (Thiazole Core)Impact on Drug Design
Heteroatom (X) Oxygen (O)Sulfur (S)O is harder/more electronegative; S is softer/polarizable.[1][2][3]
C-X Bond Length ~1.36 Å~1.72 ÅThiazole ring is larger; affects binding pocket fit.[2][3][4]
LogP (Est.) ~2.1~2.8Benzothiazoles are significantly more lipophilic (better BBB penetration).[2][3][4]
pKa (Conj. Acid) ~0.5 (Base is weaker)~1.2 (Base is stronger)Thiazole N is slightly more basic due to S donating electron density via resonance.[2][4]
H-Bonding Strong Acceptor (O)Weak Acceptor (S)Oxazole O can participate in water bridges; Thiazole S rarely does.[1][2][4]
Fluorescence Blue/UV shift (High Q.Y.)Red shiftOxazoles are preferred for fluorescent probes; Thiazoles for amyloid imaging (e.g., PiB).[3]
Mechanism of Bioisosterism

The 6-hydroxy group is electron-donating.[1][2][3][4] In the benzoxazole scaffold, the high electronegativity of the ring oxygen pulls electron density inductively (


 effect), making the 6-OH slightly more acidic than in the benzothiazole analog. Conversely, the sulfur atom in benzothiazole stabilizes the aromatic system through 

-orbital participation (or simply lower electronegativity), making the ring more lipophilic and prone to hydrophobic interactions (e.g., intercalation into DNA or amyloid fibrils).

Experimental Protocols: Synthesis & Validation

High-purity synthesis is required to distinguish intrinsic biological activity from impurity artifacts.[1][2][3][4] The following protocols utilize Polyphosphoric Acid (PPA) cyclodehydration, a robust method for fusing 1,3-azoles.

Protocol A: Synthesis of 2-Ethyl-1,3-Benzoxazol-6-ol

Precursor: 4-Aminoresorcinol (2,4-dihydroxyaniline).[1][2][3] Reagent: Propionic Acid (provides the 2-ethyl moiety).[1][2][4]

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, mix 4-aminoresorcinol hydrochloride (10 mmol, 1.61 g) with propionic acid (15 mmol, 1.11 g).

  • Catalyst Addition: Add Polyphosphoric Acid (PPA) (15 g).[2][3][4] PPA serves as both solvent and Lewis acid catalyst.[2][3][4]

  • Cyclization: Heat the mixture to 140°C under nitrogen atmosphere for 4–6 hours.

    • Causality: The high temperature drives the condensation of the amide intermediate and the subsequent ring closure (dehydration). Nitrogen prevents oxidation of the electron-rich phenol ring.[1][2][3][4]

  • Quenching: Cool the reaction to ~80°C and pour slowly into ice-cold water (100 mL) with vigorous stirring. The PPA hydrolyzes, precipitating the crude product.[3]

  • Neutralization: Adjust pH to ~7 using saturated

    
     solution.
    
  • Purification: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[3] Recrystallize from Ethanol/Water.[2][3][4]
    

Self-Validating QC Parameters:

  • Appearance: Off-white to pale beige solid.[1][2][3][4]

  • 1H NMR (DMSO-d6): Look for the ethyl triplet (~1.3 ppm) and quartet (~2.9 ppm).[1][2] The benzoxazole C2-ethyl protons are deshielded compared to the free acid.[1][2][3][4]

  • Key Shift: The C7-H (proton ortho to ring N) usually appears as a doublet around 7.4 ppm.[1][2][3][4]

Protocol B: Synthesis of Benzothiazole Analog

Precursor: 2-Amino-6-methoxybenzothiazole (followed by demethylation) OR 2-Amino-5-hydroxythiophenol (unstable).[1][2][3] Preferred Route: Cyclization of 4-methoxy-2-aminothiophenol with propionic acid, followed by


 demethylation.[1][2][3]
  • Cyclization: Reflux 2-amino-6-methoxythiophenol with propionic anhydride in toluene (Dean-Stark trap) or PPA (as above).

  • Demethylation: Dissolve the intermediate (2-ethyl-6-methoxybenzothiazole) in dry DCM at -78°C. Add

    
     (1M in DCM, 3 eq). Warm to RT overnight.
    
  • Quench: Methanol quench (exothermic!).

  • Result: 2-ethyl-1,3-benzothiazol-6-ol.[1][2][3][4]

Pharmacological & Signaling Pathways[3][4][5]

The divergence in activity between these two scaffolds is often mediated by their interaction with kinases and amyloid structures.[2][3][4]

Kinase Inhibition (PI3K/Akt Pathway)

Benzothiazoles are privileged scaffolds for kinase inhibition.[2][3][4] The sulfur atom enhances hydrophobic contact within the ATP-binding pocket of kinases like PI3K .[1][2][3][4] The 6-OH group often acts as a hydrogen bond donor to the hinge region (e.g., interacting with Valine or Glutamate residues).

  • Benzothiazole Analog: Potent inhibitor; high cellular permeability leads to effective downregulation of p-Akt.[1][2][3][4]

  • Benzoxazole Analog: Weaker hydrophobic binding; often requires additional substituents (e.g., aryl groups at C2) to match the potency of the thiazole.

Visualization: Mechanism of Action Flowchart

The following diagram illustrates the decision matrix for selecting between the two scaffolds based on the desired biological outcome (Kinase Inhibition vs. Fluorescence Imaging).

Bioisostere_Logic Start Core Scaffold Selection Benzoxazole 2-Ethyl-1,3-Benzoxazol-6-ol (Oxygen Core) Start->Benzoxazole Need Solubility/Fluorescence Benzothiazole 2-Ethyl-1,3-Benzothiazol-6-ol (Sulfur Core) Start->Benzothiazole Need Lipophilicity/Potency Prop_O Properties: - High Solubility - Strong Fluorescence - H-Bond Acceptor Benzoxazole->Prop_O Prop_S Properties: - High Lipophilicity (LogP++) - Metabolic Stability - Hydrophobic Binding Benzothiazole->Prop_S App_Imaging Application: Fluorescent Probes (UV/Blue Emission) Prop_O->App_Imaging High Q.Y. App_Drug Application: Kinase Inhibitors (PI3K/Akt Pathway) Prop_S->App_Drug ATP Pocket Binding App_Amyloid Application: Amyloid Imaging (CNS Penetration) Prop_S->App_Amyloid Crosses BBB

Figure 1: Decision logic for scaffold selection.[1][2] The "Oxygen" path favors optical applications and aqueous solubility, while the "Sulfur" path favors intracellular targets and CNS penetration.

Critical Analysis of Metabolic Fate

Researchers must account for the metabolic liability of the 6-hydroxyl group.[1][2][3][4]

  • Glucuronidation: Both compounds are rapidly conjugated by UDP-glucuronosyltransferases (UGT) at the 6-OH position, leading to rapid renal clearance.[1][2][3][4]

    • Mitigation: In drug development, the 6-OH is often masked as a prodrug (ester) or replaced with a bioisostere (e.g., -F or -NH2) if the H-bond donor is not essential.[1][2]

  • Ring Oxidation: The benzothiazole sulfur is susceptible to S-oxidation (sulfoxide/sulfone formation) by CYP450 enzymes, a pathway absent in the benzoxazole analog.[2][3][4]

References

  • Synthesis of 2-substituted benzoxazoles. Title: General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Source: PMC (PubMed Central).[2][3][4] URL:[Link]

  • Benzothiazole/Benzoxazole Bioactivity. Title: Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals.[2][3][4][6] Source: PMC (PubMed Central).[2][3][4] URL:[Link]

  • Anticancer Mechanisms. Title: 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole arrests cell growth and cell cycle and induces apoptosis in breast cancer cell lines.[1][2][3][7] Source: PubMed.[2][3][4] URL:[Link]

  • Bioisosterism in Drug Design. Title: Bioisosteres for Drug Hunters: Part 1. Source: Drug Hunter.[2][3][4] URL:[Link]

Sources

Methodological & Application

Application Note: Synthetic Protocols for the Esterification of 2-Ethyl-1,3-benzoxazol-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 2-Ethyl-1,3-benzoxazol-6-ol scaffold is a key heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives are explored for a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The functionalization of the phenolic hydroxyl group at the 6-position through esterification is a critical step in the synthesis of new chemical entities for drug discovery programs. This document provides detailed, field-proven protocols for the efficient esterification of 2-Ethyl-1,3-benzoxazol-6-ol, focusing on two robust methodologies: base-mediated acylation and Steglich esterification. The causality behind experimental choices, step-by-step procedures, and comparative data are presented to guide researchers in synthesizing target ester derivatives with high efficacy and purity.

Mechanistic Considerations for Phenolic Esterification

The hydroxyl group of a phenol is less nucleophilic than that of an aliphatic alcohol due to the resonance delocalization of the oxygen lone pair into the aromatic ring. Consequently, direct acid-catalyzed methods like the Fischer-Speier esterification, which work well for alcohols, are often slow and require harsh conditions that may not be compatible with the benzoxazole core.[3][4][5] Therefore, methodologies that activate either the phenol or the carboxylic acid are preferred for achieving high yields under mild conditions.

Two primary strategies are detailed herein:

  • Acylation with Activated Carboxylic Acid Derivatives: This approach utilizes highly electrophilic acyl chlorides or acid anhydrides. A base is typically required to neutralize the acidic byproduct (HCl or a carboxylic acid) and to deprotonate the phenol, forming the more nucleophilic phenoxide ion.[4]

  • Carbodiimide-Mediated Esterification (Steglich Esterification): This method activates the carboxylic acid in situ using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is essential to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the phenol.[6][7] This reaction is prized for its mild conditions and broad substrate scope.[6]

G cluster_start Starting Material cluster_product Product cluster_methods Esterification Methodologies SM 2-Ethyl-1,3-benzoxazol-6-ol M1 Acylation (Acyl Chloride / Anhydride + Base) SM->M1  Reacts with M2 Steglich Esterification (Carboxylic Acid + DCC/EDCI + DMAP) SM->M2  Reacts with P Target Ester Derivative M1->P M2->P

Caption: General strategies for the esterification of 2-Ethyl-1,3-benzoxazol-6-ol.

Protocol 1: Base-Mediated Acylation with Acyl Chlorides or Anhydrides

Principle: This is a classic and highly effective method for acylating phenols. The base (e.g., triethylamine or pyridine) serves a dual purpose: it deprotonates the phenolic hydroxyl to form the more reactive phenoxide anion and scavenges the hydrogen chloride or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-Ethyl-1,3-benzoxazol-6-ol (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile) to a concentration of 0.1-0.2 M.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction. This is crucial to prevent moisture from entering, which would hydrolyze the acylating agent.

  • Base Addition: Add the base, such as triethylamine (1.5 eq) or pyridine (used as a solvent and base), to the solution. Cool the mixture to 0 °C in an ice-water bath. The use of pyridine can sometimes accelerate the reaction due to the formation of a highly reactive acylpyridinium intermediate.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.2 eq) or acid anhydride (1.2 eq) dropwise to the stirred solution at 0 °C. The dropwise addition helps to control any exotherm.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: a. Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. b. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x volume of the aqueous layer). c. Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid anhydride or acidic byproducts), and finally with brine.[8] d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

G start Start setup 1. Dissolve Benzoxazol-ol in Anhydrous DCM under N₂ start->setup cool 2. Cool to 0 °C setup->cool add_base 3. Add Triethylamine (1.5 eq) cool->add_base add_acyl 4. Add Acyl Chloride (1.2 eq) Dropwise add_base->add_acyl react 5. Stir at RT for 2-16h (Monitor by TLC) add_acyl->react workup 6. Aqueous Work-up (Quench, Extract, Wash) react->workup purify 7. Dry, Concentrate & Purify via Chromatography workup->purify end Pure Ester purify->end

Caption: Workflow for base-mediated acylation of 2-Ethyl-1,3-benzoxazol-6-ol.

Protocol 2: Steglich Esterification

Principle: Ideal for coupling carboxylic acids directly with phenols under exceptionally mild conditions, avoiding the need to prepare acyl chlorides or anhydrides. The coupling agent (DCC or EDCI) activates the carboxylic acid's carbonyl group. DMAP acts as a hyper-nucleophilic acylation catalyst, intercepting the activated intermediate to form a highly electrophilic acylpyridinium species, which is then attacked by the phenolic hydroxyl group.[6]

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask, add the carboxylic acid (1.2 eq), 2-Ethyl-1,3-benzoxazol-6-ol (1.0 eq), and a catalytic amount of DMAP (0.1-0.2 eq).

  • Solvent & Inert Atmosphere: Add anhydrous dichloromethane (DCM) to dissolve the reagents (0.1-0.2 M concentration) under a Nitrogen or Argon atmosphere. Stir the mixture until all solids are dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. This is important to moderate the reaction rate and minimize potential side reactions, particularly the formation of N-acylurea byproduct if DCC is used.

  • Coupling Agent Addition: Add the coupling agent, EDCI (1.5 eq) or DCC (1.5 eq), to the cooled, stirred solution in one portion. If using DCC, a precipitate of dicyclohexylurea (DCU) will form as the reaction progresses. EDCI is often preferred as its urea byproduct is water-soluble, simplifying purification.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up: a. If DCC was used, filter the reaction mixture through a pad of Celite® to remove the insoluble DCU precipitate, washing the filter cake with a small amount of DCM. b. If EDCI was used, filtration is not necessary. Proceed directly to washing. c. Transfer the filtrate (or the entire reaction mixture if EDCI was used) to a separatory funnel. d. Wash the organic solution sequentially with 0.5 M HCl or 5% citric acid solution (to remove DMAP and any basic byproduct), saturated aqueous NaHCO₃ (to remove excess carboxylic acid), and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired ester.

G start Start setup 1. Combine Benzoxazol-ol, Carboxylic Acid, & DMAP in Anhydrous DCM under N₂ start->setup cool 2. Cool to 0 °C setup->cool add_edci 3. Add EDCI (1.5 eq) cool->add_edci react 4. Stir at RT for 4-24h (Monitor by TLC) add_edci->react workup 5. Aqueous Work-up (Wash with acid, base, brine) react->workup purify 6. Dry, Concentrate & Purify via Chromatography workup->purify end Pure Ester purify->end

Caption: Workflow for the Steglich esterification of 2-Ethyl-1,3-benzoxazol-6-ol.

Comparison of Methodologies

The choice of esterification protocol depends on the stability of the substrate, the availability of starting materials, and the desired scale of the reaction.

ParameterProtocol 1: Base-Mediated AcylationProtocol 2: Steglich Esterification
Acid Source Acyl Chloride or Acid AnhydrideCarboxylic Acid
Key Reagents Triethylamine (or Pyridine)DCC or EDCI, DMAP (catalytic)
Reaction Temp. 0 °C to Room Temperature0 °C to Room Temperature
Typical Time 2 - 16 hours4 - 24 hours
Advantages - High reactivity and often faster- Utilizes common, inexpensive reagents- Simple reaction setup- Exceptionally mild conditions[6]- High functional group tolerance- Uses carboxylic acids directly (no need to prepare acyl halides)
Disadvantages - Requires pre-synthesis of acyl chloride/anhydride- Acyl halides are moisture-sensitive and corrosive- Base can be difficult to remove- Coupling agents (DCC/EDCI) are expensive- DCC produces an insoluble urea byproduct that requires filtration- Potential for racemization with chiral carboxylic acids

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acyl chlorides are corrosive and react violently with water. Handle with extreme care under anhydrous conditions.

  • Dichloromethane (DCM) is a suspected carcinogen. Handle with appropriate engineering controls.

  • Pyridine has a strong, unpleasant odor and is flammable and toxic.

  • DCC is a potent skin allergen and sensitizer. Avoid all contact with skin.

  • Reactions should be quenched carefully, especially when unreacted acyl chlorides may be present.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Esterifications. Retrieved from [Link]

  • Asnani, A. J., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 94. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-ethyl-1,3-benzoxazole. Retrieved from [Link]

  • Iacopetta, D., et al. (2020). Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition. Molecules, 25(22), 5369. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • Wan, Y., et al. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1700–1702. Retrieved from [Link]

  • Pears, D., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5896-5904. Retrieved from [Link]

  • RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • Aksenov, N. A., et al. (2015). One-pot synthesis of benzoxazoles via the metal-free ortho-C-H functionalization of phenols with nitroalkanes. Organic & Biomolecular Chemistry, 13(41), 10343-10346. Retrieved from [Link]

  • Clark, J. (n.d.). Making Esters. Chemguide. Retrieved from [Link]

  • RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • RSC Publishing. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(IV) catalysis via intramolecularly interrupted Pummerrer intermediates. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct synthesis of mycophenolic acid aryl esters with antioxidant and antiproliferative properties. Retrieved from [Link]

  • DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of sterically hindered hydroxyphenylcarboxylic acid esters.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • ScienceDirect. (2016). Graphite oxide-catalyzed acetylation of alcohols and phenols. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and Identification of some Benzoxazole Derivatives via Mannich Reaction. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Benzoxazole – Knowledge and References. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Benzimidazole and Benzoxazole Derivatives Catalyzed by Nickel Acetate as Organometallic Catalyst. Retrieved from [Link]

  • MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Retrieved from [Link]

  • Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl). Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing benzoic acid esters.
  • Chemistry LibreTexts. (2023). Making Esters From Alcohols. Retrieved from [Link]

  • University Lab Manual. (n.d.). The Fischer Esterification. Retrieved from a generic university experiment PDF, specific URL not available.

Sources

HPLC method development for benzoxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for Benzoxazole Derivatives

Executive Summary & Strategic Rationale

Benzoxazole derivatives are a critical class of heterocyclic compounds exhibiting significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Their structural core—a benzene ring fused to an oxazole ring—presents unique chromatographic challenges.

The Challenge: The benzoxazole moiety is lipophilic (high LogP) but contains a nitrogen atom with a lone pair. While the parent benzoxazole is a very weak base (pKa ~1.6), pharmaceutical derivatives often contain amine substituents that raise the pKa (to 8–10). This creates a high risk of peak tailing due to secondary interactions with residual silanols on the stationary phase.

The Solution: This guide moves beyond "trial and error." We utilize a Quality by Design (QbD) approach, prioritizing low-pH mobile phases to suppress silanol ionization and end-capped C18 columns to mask active sites. This protocol ensures sharp peak shapes, high resolution of structural isomers, and ICH-compliant validation.

Physicochemical Profiling & Column Selection

Before injecting a sample, understand the molecule to select the correct stationary phase.

ParameterCharacteristicChromatographic Implication
Core Structure Fused Benzene-OxazoleHigh UV absorbance (254 nm is ideal).
Polarity (LogP) Moderate to High (>2.0)Requires Reverse Phase (RP-HPLC).[1]
Acidity (pKa) Variable (Ring N: ~1.6; Substituents: >9)Critical: At neutral pH, basic substituents interact with silanols.
Stationary Phase Recommendation
  • Primary Choice: C18 (Octadecylsilane) with high carbon load and extensive end-capping.

    • Why? Provides strong hydrophobic retention for the aromatic rings while end-capping blocks silanols to prevent tailing.

    • Examples: Agilent Zorbax Eclipse Plus C18, Waters XBridge C18, or Phenomenex Gemini C18.

  • Secondary Choice (For Isomers): Phenyl-Hexyl .

    • Why? Offers

      
      -
      
      
      
      interactions distinct from C18 hydrophobicity, useful for separating positional isomers (e.g., 5-substituted vs. 6-substituted benzoxazoles).

Method Development Workflow

The following diagram illustrates the logical flow for developing a robust method, moving from a broad scouting gradient to a refined final method.

MethodDevWorkflow Start Start: Physicochemical Assessment (LogP, pKa, Solubility) Scout Generic Scouting Run (5-95% ACN Gradient, pH 3.0) Start->Scout Eval Evaluate Chromatogram Scout->Eval Tailing Issue: Peak Tailing (>1.5) Eval->Tailing Asymmetry Res Issue: Poor Resolution (<2.0) Eval->Res Co-elution Good Success: Sharp Peaks, Resolved Eval->Good Pass FixTail Action: Add modifier (TEA) OR Switch to Hybrid Column Tailing->FixTail FixRes Action: Change Organic (MeOH) OR Shallow Gradient Res->FixRes Final Finalize & Validate (ICH Q2(R1)) Good->Final FixTail->Scout FixRes->Scout

Caption: Decision tree for HPLC method development, prioritizing peak symmetry and resolution.

Detailed Experimental Protocol: The "Scouting" Run

Do not start with an isocratic method. Always run a wide gradient to identify where your impurities and derivatives elute.

Reagents & Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (pH ~2.7) OR 10 mM Ammonium Formate (pH 3.0).

    • Note: Acidic pH is preferred to keep basic substituents protonated and silanols neutral.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

    • Why ACN? Lower viscosity and sharper peaks than Methanol for aromatic heterocycles.

  • Diluent: 50:50 Water:Acetonitrile. (Ensure sample is fully dissolved; sonicate if necessary).

Instrument Parameters
  • Column: C18, 4.6 x 150 mm, 5 µm (Standard) or 3.5 µm (Rapid Resolution).

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Temperature: 30°C (Thermostatted).

  • Detection: UV-Vis / PDA.

    • Channel 1: 254 nm (Aromatic core).

    • Channel 2: 280 nm (Substituent dependent).

    • Scan: 200–400 nm (To determine

      
      ).
      
Gradient Table (Scouting)
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Equilibrium
20.0595Linear Ramp
25.0595Wash Step
25.1955Return to Initial
30.0955Re-equilibration

Analysis:

  • Inject 10 µL of standard (100 µg/mL).

  • Observe retention time (

    
    ).
    
  • Calculation: If the peak elutes at 10 mins (approx 50% B), design a focused gradient from 30% to 70% B to improve resolution and save time.

Troubleshooting & Optimization Logic

Benzoxazoles are notorious for two specific issues. Use this logic table to resolve them.

SymptomRoot CauseCorrective Action
Peak Tailing (T > 1.5) Silanol Interaction1. Lower pH: Ensure pH is < 3.0.2. Buffer: Increase buffer concentration (e.g., 25 mM Phosphate).3. Column: Switch to a "Base-Deactivated" or "Hybrid" C18.
Peak Drift / Shift Temperature Fluctuation1. Control: Use a column oven (set to 30°C or 40°C).2. Equilibration: Ensure column is equilibrated for 10-20 column volumes.
Split Peaks Sample Solvent Incompatibility1. Diluent: Match the diluent to the starting mobile phase (e.g., if starting at 10% ACN, dissolve sample in 10-20% ACN).
Visualizing the Tailing Mechanism

TailingMechanism cluster_0 Column Surface (Silica) cluster_1 Analyte (Benzoxazole Derivative) Silanol Si-O⁻ (Ionized Silanol) Interaction Electrostatic Attraction Silanol->Interaction Analyte R-NH₃⁺ (Protonated Base) Analyte->Interaction Result Peak Tailing (Kinetic Lag) Interaction->Result

Caption: Mechanism of peak tailing caused by ionized silanols attracting protonated basic analytes.[5][6]

Validation Framework (ICH Q2(R1))

Once the method is optimized (Resolution > 2.0, Tailing < 1.5), validate according to ICH guidelines.

  • Specificity: Inject blank, placebo, and forced degradation samples (acid/base hydrolysis). Ensure no interference at the benzoxazole retention time.

  • Linearity: Prepare 5 concentrations (e.g., 50% to 150% of target concentration).

    
     must be 
    
    
    
    .[4]
  • Accuracy: Spike recovery at 80%, 100%, and 120%. Acceptance: 98.0% – 102.0%.

  • Precision:

    • Repeatability: 6 injections of 100% standard. RSD

      
       2.0%.
      
    • Intermediate Precision: Different day/analyst/column.

  • LOD/LOQ: Calculate based on Signal-to-Noise (S/N) ratio of 3:1 and 10:1, respectively.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland.

  • BenchChem. High-Performance Liquid Chromatography (HPLC) Separation of Benzoxazole Derivatives.[3] Application Note.

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Technical Guide.[7]

  • National Institutes of Health (NIH). Enantiomeric Separation of New Chiral Azole Compounds. PMC Article.

  • Chrom Tech. What Causes Peak Tailing in HPLC? Troubleshooting Knowledge Base.

Sources

Microwave-Assisted Synthesis of 2-Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the microwave-assisted synthesis (MAOS) of 2-substituted benzoxazoles, a critical pharmacophore in drug discovery (e.g., Tafamidis, Flunoxaprofen). Unlike conventional solvothermal methods that require harsh dehydrating agents (PPA, PPE) and prolonged reflux (10–24 h), microwave irradiation exploits dipolar polarization to accelerate cyclodehydration, reducing reaction times to minutes while improving yield and purity.

We present two validated protocols:

  • Protocol A: Direct condensation with carboxylic acids (Solvent-Free).[1]

  • Protocol B: Oxidative cyclization with aldehydes (Iodine-mediated).

Mechanistic Insight & Reaction Pathways[2]

The synthesis of the benzoxazole core generally proceeds via two distinct pathways depending on the oxidation state of the carbon electrophile. Microwave irradiation dramatically enhances the rate-determining steps in both pathways by overcoming the activation energy barrier through rapid, volumetric heating.

Path A: Condensation with Carboxylic Acids

This route involves the nucleophilic attack of the 2-aminophenol nitrogen on the carboxylic acid carbonyl, forming an amide intermediate (N-(2-hydroxyphenyl)amide). The subsequent step is a thermal cyclodehydration to close the oxazole ring. MW irradiation is particularly effective here, as the elimination of water is entropically driven and accelerated by the "superheating" effect of polar intermediates.

Path B: Oxidative Cyclization with Aldehydes

This pathway begins with the formation of a Schiff base (imine). The ring closure yields a dihydrobenzoxazole intermediate, which must be oxidized (aromatized) to form the final benzoxazole. MW irradiation facilitates the electron transfer steps required for this oxidation when coupled with mild oxidants like Iodine (


) or 

.

Benzoxazole_Mechanism Start 2-Aminophenol Amide Amide Intermediate (N-(2-hydroxyphenyl)amide) Start->Amide + Acid MW Irradiation Imine Schiff Base (Imine) Start->Imine + Aldehyde MW Irradiation Acid Carboxylic Acid (R-COOH) Acid->Amide Water H₂O (Byproduct) Amide->Water Product 2-Substituted Benzoxazole Amide->Product Cyclodehydration (-H₂O) Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Dihydro 2,3-Dihydrobenzoxazole Imine->Dihydro Ring Closure Dihydro->Product Oxidative Aromatization Oxidant Oxidant (I₂/MnO₂) Oxidant->Product

Figure 1: Dual mechanistic pathways for benzoxazole synthesis. Path A utilizes dehydration; Path B utilizes oxidative cyclization.

Critical Parameters for Microwave Optimization

To ensure reproducibility and safety, the following parameters must be controlled:

ParameterRecommendationRationale
Vessel Type Sealed Quartz/Pyrex (10 mL or 35 mL)Allows for autogenic pressure buildup, permitting reaction temperatures above the solvent's boiling point.
Solvent Selection Solvent-Free (Preferred) or Ethanol/WaterSolvent-free conditions maximize the absorption of MW energy by the reactants (high loss tangent). If a solvent is needed, ethanol is a green, polar protic solvent that couples well with MW.
Temperature 100°C – 130°C Optimal window for cyclization. Temperatures >150°C may cause charring of aminophenols.
Stirring High Speed (Magnetic)Essential to prevent "hot spots" (localized superheating) which can lead to vessel failure or product degradation.
Power Mode Dynamic/PID ControlUse a temperature-controlled feedback loop rather than fixed power to prevent thermal runaway.
Experimental Protocols
Protocol A: Catalyst-Free Direct Condensation (Carboxylic Acids)

Best for: Stable aliphatic and aromatic carboxylic acids. A green chemistry approach.

Reagents:

  • 2-Aminophenol (1.0 equiv)[2][3][4][5]

  • Carboxylic Acid (1.0 – 1.1 equiv)

  • Optional: Lawesson’s Reagent (0.5 equiv) if activation is required for sterically hindered acids.

Procedure:

  • Preparation: In a 10 mL microwave process vial, intimately mix 2-aminophenol (e.g., 2 mmol, 218 mg) and the carboxylic acid (2 mmol) using a spatula. If the acid is solid, grind them together to ensure contact.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in the microwave reactor.

    • Ramp: 2 minutes to reach 130°C.

    • Hold: 10 minutes at 130°C (Max Power set to 200W).

    • Stirring: High.

  • Work-up: Allow the vial to cool to 50°C. Add Ethanol (5 mL) to dissolve the crude melt. Pour into cold water (20 mL) containing 5%

    
     to neutralize unreacted acid.
    
  • Isolation: Filter the precipitate. Recrystallize from Ethanol/Water (8:2) or purify via flash chromatography (Hexane/EtOAc).

Protocol B: Iodine-Mediated Oxidative Cyclization (Aldehydes)

Best for: Sensitive aldehydes or when carboxylic acids are not available. High atom economy.[3]

Reagents:

  • 2-Aminophenol (1.0 equiv)[2][3][4][5]

  • Aldehyde (1.0 equiv)[2][4]

  • Iodine (

    
    ) (0.5 – 1.0 equiv)
    
  • Potassium Carbonate (

    
    ) (1.0 equiv) - Acts as a base to neutralize HI byproduct.
    

Procedure:

  • Preparation: In a microwave vial, mix 2-aminophenol (1 mmol), aldehyde (1 mmol),

    
     (0.5 mmol), and 
    
    
    
    (1 mmol).
  • Solvent: Add a minimal amount of Ethanol (0.5 - 1.0 mL) to create a slurry (or run solvent-free if liquid aldehyde is used).

  • Irradiation:

    • Target Temperature: 100°C.

    • Time: 5 – 8 minutes.

    • Power: Dynamic mode (max 150W).

  • Quench: Cool to RT. Add 5% aqueous Sodium Thiosulfate (

    
    ) to quench excess iodine (indicated by the disappearance of dark brown color).
    
  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over

    
     and concentrate.[6]
    
Experimental Workflow & Data Summary

The following diagram illustrates the operational workflow for Protocol B (Aldehyde route), which is often preferred for library generation due to the wide availability of aldehydes.

Workflow Setup Setup: Mix 2-Aminophenol + Aldehyde + I₂ + K₂CO₃ in MW Vial MW_Reaction Microwave Irradiation: 100°C, 5-8 mins (Dynamic Power Control) Setup->MW_Reaction Quench Quench: Add 5% Na₂S₂O₃ (aq) (Remove excess Iodine) MW_Reaction->Quench Extraction Extraction: Ethyl Acetate / Water Separate Organic Layer Quench->Extraction Purification Purification: Recrystallization or Flash Chromatography Extraction->Purification Analysis Analysis: ¹H NMR, MS, MP Purification->Analysis

Figure 2: Step-by-step workflow for the Iodine-mediated oxidative cyclization of benzoxazoles.

Representative Data (Yield Comparison)

Based on standard substrates (e.g., 2-aminophenol + 4-substituted benzaldehyde).

Substituent (R)MethodTime (min)Yield (%)Ref
H (Phenyl)MW /

592[1, 3]
4-NO₂ MW /

888[3]
4-OMe MW / Solvent-Free1085[2]
4-Cl Conventional Reflux480 (8h)65[1]
4-Cl MW /

690[3]
Troubleshooting & Optimization
  • Low Yield with Electron-Withdrawing Groups (EWGs): Aldehydes with strong EWGs (e.g., nitro, cyano) may react slower during the oxidative step.

    • Solution: Increase reaction time by 2-5 minutes or increase temperature to 110°C.

  • Charring/Decomposition: 2-Aminophenol is prone to oxidation (turning black) before reaction.

    • Solution: Ensure the vial is flushed with Nitrogen/Argon before sealing. Use fresh 2-aminophenol.

  • Incomplete Cyclization (Amide observed): In Protocol A, if the intermediate amide is isolated instead of the benzoxazole.

    • Solution: The temperature was likely too low for dehydration. Increase to 140°C or add a solid acid catalyst like K-10 Montmorillonite clay or p-TsOH (10 mol%).

References
  • Chakraborti, A. K., et al. (2005).[7] "Microwave-assisted direct synthesis of 2-substituted benzoxazoles from carboxylic acids under catalyst and solvent-free conditions." Synlett.

  • Naeimi, H., et al. (2017).[7] "Catalyst-free microwave-promoted one pot synthesis of 2-aryl benzoxazoles using MnO2 nanoparticles." Research on Chemical Intermediates.

  • Dau, X. D. (2023).[8] "Microwave-Assisted, [Bmim]PF6-Catalyzed Synthesis of Benzoxazoles Under Solvent-free Conditions." Current Organocatalysis.

  • Lidström, P., et al. (2001).[7] "Microwave assisted organic synthesis - a review." Tetrahedron.

Sources

Application Note: Preparation of Pharmaceutical Intermediates using 2-Ethyl-1,3-benzoxazol-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Strategic Rationale

The "Privileged Scaffold" Concept

In modern medicinal chemistry, 2-Ethyl-1,3-benzoxazol-6-ol (CAS: 6797-13-3, analog) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Its utility stems from three distinct chemical features:

  • The Amphiphilic Core: The benzoxazole ring is planar and lipophilic, allowing intercalation into DNA or hydrophobic pockets of enzymes (e.g., DNA gyrase, VEGFR).

  • The 6-Hydroxyl "Handle": A reactive phenolic moiety (

    
    ) that serves as a nucleophilic anchor for attaching solubilizing groups, pharmacophores, or linkers without disrupting the core aromaticity.
    
  • The 2-Ethyl Tail: Unlike the common methyl variant, the ethyl group provides increased steric bulk and lipophilicity (

    
    ), which can modulate metabolic stability (preventing rapid oxidation of the C2-position) and improve membrane permeability.
    
Target Therapeutic Areas

Based on structure-activity relationship (SAR) data of benzoxazole derivatives, this intermediate is critical for developing:

  • Antimicrobials: Targeting bacterial DNA gyrase (similar to fluoroquinolones but via a different binding mode).

  • Anticancer Agents: Specifically VEGFR-2 inhibitors where the benzoxazole mimics the adenine ring of ATP.

  • Amyloid Stabilizers: Analogs of Tafamidis, where the 6-position functionalization prevents transthyretin (TTR) dissociation.

Part 2: Experimental Protocols

Protocol A: De Novo Synthesis of 2-Ethyl-1,3-benzoxazol-6-ol

Context: Commercial supplies of the 2-ethyl variant can be sporadic. This protocol ensures a reliable in-house supply.

Reaction Overview:



Reagents:

  • 2,4-Dihydroxyaniline hydrochloride (1.0 eq)

  • Propionic acid (1.2 eq)

  • Polyphosphoric acid (PPA) (Solvent/Catalyst)[1]

  • 10% NaHCO₃ solution

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a mechanical stirrer, charge 20 g of PPA. Heat to 80°C to reduce viscosity.

  • Addition: Add 2,4-Dihydroxyaniline HCl (10 mmol) slowly to the acid. Stir for 15 minutes until fully dispersed.

  • Condensation: Add Propionic acid (12 mmol) dropwise.

  • Cyclization: Increase temperature to 140°C and stir for 4 hours.

    • Critical Control Point: Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting amine is highly polar; the product will move to

      
      .
      
  • Quenching: Cool the mixture to 60°C. Pour slowly into 200 g of crushed ice/water with vigorous stirring. The PPA will hydrolyze, and the product may precipitate as a gum.

  • Neutralization: Adjust pH to 6–7 using 10% NaHCO₃. The gum should solidify into a precipitate.

  • Purification: Filter the solid. Recrystallize from Ethanol:Water (8:2).

    • Expected Yield: 75–85%.

    • Appearance: Pale brown to off-white solid.

Protocol B: O-Alkylation for Pharmacophore Attachment

Context: This is the primary application—converting the 6-OH into an ether-linked drug candidate.

Target Molecule: 2-Ethyl-6-(2-morpholinoethoxy)benzo[


]oxazole (Hypothetical VEGFR inhibitor analog).

Reagents:

  • 2-Ethyl-1,3-benzoxazol-6-ol (1.0 eq)

  • 4-(2-Chloroethyl)morpholine hydrochloride (1.2 eq)

  • Potassium Carbonate (

    
    ) (3.0 eq)
    
  • Acetonitrile (ACN) (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve 2-Ethyl-1,3-benzoxazol-6-ol (5 mmol) in 20 mL anhydrous ACN. Add

    
     (15 mmol).
    
  • Reflux 1: Stir at reflux (80°C) for 30 minutes.

    • Mechanism:[2][3] This deprotonates the phenol (Phenoxide formation), visible as a color shift to yellow/orange.

  • Coupling: Add 4-(2-Chloroethyl)morpholine HCl (6 mmol) in a single portion.

  • Reflux 2: Continue reflux for 6–8 hours.

    • Self-Validation: Check TLC. The starting phenol will disappear. If reaction stalls, add a catalytic amount of Potassium Iodide (Finkelstein condition) to generate the more reactive alkyl iodide in situ.

  • Workup: Filter off inorganic salts while hot. Evaporate the filtrate.

  • Extraction: Redissolve residue in DCM, wash with 1N NaOH (to remove unreacted phenol) and Brine.

  • Isolation: Dry over

    
     and concentrate.
    
    • Data Check:

      
       should show the disappearance of the phenolic -OH singlet (
      
      
      
      ppm) and appearance of the ethylene triplet (
      
      
      ppm).

Part 3: Visualization & Logic

Synthesis & Functionalization Workflow

The following diagram illustrates the critical path from raw materials to the functionalized pharmaceutical intermediate.

Benzoxazole_Workflow cluster_conditions Critical Control Points Start 2,4-Dihydroxyaniline Core 2-Ethyl-1,3-benzoxazol-6-ol (The Scaffold) Start->Core Propionic Acid PPA, 140°C Cyclocondensation Inter Phenoxide Anion (Activated Intermediate) Core->Inter K2CO3, ACN Deprotonation Prod2 Carbamate Derivative (Anthelmintic) Core->Prod2 Isocyanates Carbamoylation Prod1 Ether Derivative (e.g., VEGFR Inhibitor) Inter->Prod1 R-Cl / KI Williamson Ether Synthesis

Caption: Figure 1. Divergent synthesis pathway starting from the cyclization of the benzoxazole core to downstream functionalization.

Structure-Activity Relationship (SAR) Logic

Why use the 2-ethyl-6-hydroxy variant specifically?

FeatureChemical PropertyBiological Consequence
Benzoxazole Ring Planar, Aromatic

-

stacking with DNA base pairs or aromatic residues in protein pockets (e.g., Tyr, Phe).
6-OH Group H-bond Donor/AcceptorCritical for solubility; serves as the attachment point for "tail" regions that reach solvent-exposed areas of the enzyme.
2-Ethyl Group Hydrophobic (

)
Fits into small hydrophobic pockets (e.g., the gatekeeper region of kinases). More metabolically stable than methyl; less bulky than phenyl.
Nitrogen (N3) H-bond AcceptorOften forms a critical hydrogen bond with the hinge region of kinase enzymes.

Part 4: Troubleshooting & Safety

Common Failure Modes
  • Incomplete Cyclization (Protocol A):

    • Symptom:[2][4][5] TLC shows a streak or multiple spots.

    • Cause: Water in the PPA or insufficient temperature.

    • Fix: Ensure PPA is fresh (viscous syrup, not liquid). Maintain temperature

      
      .
      
  • O- vs N-Alkylation (Protocol B):

    • Issue: Benzoxazoles can undergo ring opening or N-alkylation under extreme basic conditions.

    • Prevention: Use mild bases (

      
       or 
      
      
      
      ) in aprotic solvents (ACN, DMF). Avoid NaH unless necessary.
Safety Data
  • 2-Ethyl-1,3-benzoxazol-6-ol: Irritant. Potential sensitizer. Handle in a fume hood.

  • Polyphosphoric Acid (PPA): Corrosive. Reacts violently with water (exothermic). Quench into ice slowly.

References

  • Synthesis of Benzoxazole Derivatives

    • Title: Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor.[1][5][6][7]

    • Source: RSC Advances / NIH (2023).
    • URL:[Link]

  • Biological Activity (Antimicrobial/Anticancer)

    • Title: Benzoxazole derivatives: design, synthesis and biological evaluation.[3][7][8][9][10]

    • Source: Chemistry Central Journal (2018).
    • URL:[Link]

  • General Benzoxazole Properties

    • Title: Benzoxazole synthesis - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Related 6-Substituted Analogs

    • Title: An evaluation of ethyl-6-ethoxybenzothiazole-2-carbam
    • Source: PubMed (1976).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield in 2-Ethyl-1,3-benzoxazol-6-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center . The synthesis of 2-ethyl-1,3-benzoxazol-6-ol from 2-amino-5-hydroxyphenol presents unique challenges. Because the resorcinol-derived precursor is highly electron-rich, it is exceptionally sensitive to the harsh, high-temperature dehydrating conditions typically used in standard benzoxazole syntheses.

This guide provides mechanistic troubleshooting, validated protocols, and empirical data to help researchers bypass common bottlenecks such as oxidative degradation, polymerization, and incomplete cyclization.

Mechanistic Pathway & Workflow

G A 2-Amino-5-hydroxyphenol + Propionyl Chloride B o-Hydroxyamide Intermediate A->B N-Acylation (Mild Base, 0-25°C) C Cyclization (Ring Closure) B->C Intramolecular Attack by Phenolic OH D 2-Ethyl-1,3-benzoxazol-6-ol (Target) C->D Dehydration (-H2O, Heat/Acid)

Mechanistic pathway for 2-ethyl-1,3-benzoxazol-6-ol synthesis via the acyl chloride route.

FAQ & Troubleshooting Guide

Q1: Why is my yield stalling at 40–50% when using propionic acid and polyphosphoric acid (PPA) at elevated temperatures? Expert Insight: The traditional method of condensing o-aminophenols with carboxylic acids relies on PPA acting as both solvent and dehydrating agent at temperatures exceeding 130 °C[1]. However, your specific precursor (2-amino-5-hydroxyphenol) contains an additional electron-donating hydroxyl group at the 5-position. At high temperatures, this highly electron-rich aromatic system is extremely prone to oxidative degradation and polymerization[2]. Furthermore, the high viscosity of PPA causes localized "hot spots" and poor mass transfer, exacerbating the degradation. Actionable Fix: Transition away from the harsh carboxylic acid/PPA route. Instead, utilize the acyl chloride route (using propionyl chloride), which allows the initial N-acylation to occur at room temperature, followed by a milder, controlled cyclization[1]. Alternatively, Brønsted acidic ionic liquid (BAIL) gels can be used under solvent-free conditions to lower the activation energy, achieving >85% yields without the charring associated with PPA[3].

Q2: Can I use propionaldehyde instead of propionic acid or propionyl chloride to improve the reaction profile? Expert Insight: Yes, but it fundamentally changes the reaction mechanism. Condensing 2-amino-5-hydroxyphenol with propionaldehyde initially forms a Schiff base (imine). To form the benzoxazole ring, this intermediate must undergo oxidative cyclization[1]. Actionable Fix: If you choose this route, you must employ an external oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or utilize atmospheric oxygen with a transition metal catalyst[1][4]. Caution: Because your target molecule contains a free phenolic hydroxyl group at the 6-position, strong oxidants like DDQ can cause over-oxidation, leading to quinone-like byproducts. The acyl chloride route remains the safest approach for preserving the 6-OH group.

Q3: How can I definitively know when the cyclization step is complete without relying solely on TLC or LC-MS? Expert Insight: Trust in self-validating experimental setups. The final step of converting the o-hydroxyamide intermediate to the benzoxazole is a dehydration reaction (the loss of exactly one equivalent of H₂O). Actionable Fix: Perform the acid-catalyzed cyclization step in a solvent that forms an azeotrope with water (e.g., toluene) and equip your flask with a Dean-Stark trap. The physical accumulation of water in the trap provides real-time, stoichiometric validation of the reaction's progress. When water ceases to collect and matches the theoretical volume, the cyclization is definitively complete.

Quantitative Data: Yield Comparison by Methodology

To assist in route selection, the following table summarizes the expected performance of various synthetic strategies for electron-rich o-aminophenols based on established literature[1][2][3].

Synthetic Route (Electrophile)Catalyst / ReagentTemp (°C)Time (h)Typical Yield (%)Mechanistic Limitation
Propionic Acid PPA (Polyphosphoric Acid)140 - 1504 - 640 - 55Thermal degradation; high viscosity limits mass transfer.
Propionaldehyde DDQ (Oxidant)2512 - 1660 - 70High risk of over-oxidation of the 6-hydroxyl group.
Propionic Acid BAIL Gel (Solvent-Free)130585 - 95Requires specialized preparation of the ionic liquid catalyst.
Propionyl Chloride Pyridine / p-TsOH0 → 1103 - 488 - 92Requires strictly anhydrous conditions during Step 1.

Self-Validating Experimental Protocol: The Acyl Chloride Route

This two-step protocol is engineered to maximize the yield of 2-ethyl-1,3-benzoxazol-6-ol by avoiding the high-temperature degradation of the electron-rich precursor[1].

Step 1: Mild N-Acylation

  • Preparation: In an oven-dried, 250 mL round-bottom flask flushed with argon, dissolve 2-amino-5-hydroxyphenol (10.0 mmol) in anhydrous THF (50 mL). Add anhydrous pyridine (12.0 mmol) to serve as an acid scavenger.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Dilute propionyl chloride (10.5 mmol) in anhydrous THF (10 mL) and add it dropwise via an addition funnel over 30 minutes to prevent exothermic spikes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Validation: A white precipitate (pyridinium chloride) will form, serving as a visual indicator of successful acylation. Filter the mixture, concentrate the filtrate under reduced pressure, and briefly wash with cold water to isolate the o-hydroxyamide intermediate.

Step 2: Azeotropic Cyclization

  • Setup: Transfer the crude o-hydroxyamide to a 250 mL round-bottom flask. Add toluene (100 mL) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.5 mmol).

  • Apparatus: Attach a Dean-Stark trap and a reflux condenser.

  • Reflux: Heat the mixture to vigorous reflux (approx. 110 °C).

  • Self-Validation: Monitor the Dean-Stark trap. The reaction is complete when exactly 0.18 mL (10 mmol) of water has collected in the trap (typically takes 1.5 to 2 hours).

  • Workup: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize the catalyst, dry over anhydrous MgSO₄, and concentrate in vacuo to yield pure 2-ethyl-1,3-benzoxazol-6-ol.

References

  • National Institutes of Health (PMC). "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review." RSC Advances. URL: [Link]

  • Organic Chemistry Portal. "Benzoxazole synthesis." Organic Chemistry Portal. URL: [Link]

  • ACS Omega. "Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition." ACS Omega. URL: [Link]

Sources

Technical Support Center: Purification of Benzoxazole Products from Aminophenol Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing a critical challenge in synthetic and medicinal chemistry: the removal of unreacted 2-aminophenol starting materials from high-value benzoxazole products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common purification hurdles.

Introduction

The synthesis of benzoxazoles, a crucial scaffold in pharmacologically active compounds, often involves the condensation of 2-aminophenols with various reagents.[1][2] Incomplete reactions can lead to the persistence of the starting 2-aminophenol, an impurity that can interfere with subsequent reactions, complicate structural analysis, and compromise the biological activity and safety of the final compound. This guide provides a structured approach to diagnosing and resolving aminophenol contamination.

Frequently Asked Questions (FAQs)

Q1: What makes unreacted 2-aminophenol a problematic impurity?

A1: Unreacted 2-aminophenol is a common impurity in benzoxazole synthesis.[3] Its presence is problematic for several reasons:

  • Structural Similarity: The structural resemblance to the benzoxazole product can make separation challenging, especially with closely related polarities.

  • Reactivity: The free amino and hydroxyl groups of aminophenol can participate in side reactions in subsequent synthetic steps.

  • Analytical Interference: Aminophenol impurities can complicate the interpretation of analytical data, such as NMR and mass spectrometry, leading to incorrect structural assignments.

  • Biological Activity: For drug development applications, even small amounts of impurities can lead to off-target effects or toxicity.[4]

Q2: What is the first step I should take to remove aminophenol impurities?

A2: An initial acid-base liquid-liquid extraction is often the most effective first step. Benzoxazoles are generally neutral compounds, while 2-aminophenol is amphoteric, meaning it has both acidic (phenolic hydroxyl) and basic (amino) groups.[5] By washing the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a dilute aqueous acid (e.g., 1M HCl), the basic amino group of the aminophenol will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[6] Subsequent washes with a dilute aqueous base (e.g., 1M NaOH) can deprotonate the phenolic hydroxyl group, further ensuring its removal into the aqueous phase.[7]

Q3: Are there any "green" or more environmentally friendly purification methods?

A3: Yes, several strategies align with the principles of green chemistry. Microwave-assisted, solvent-free syntheses have been shown to be efficient, potentially reducing the amount of unreacted starting material and simplifying purification.[1][8] Additionally, choosing recrystallization over column chromatography when feasible reduces solvent consumption and waste generation.[3]

Q4: How can I confirm the purity of my benzoxazole product after purification?

A4: A combination of analytical techniques is recommended for confirming purity:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visually assess the separation of your product from impurities. Benzoxazole derivatives are often fluorescent under UV light, which aids in their visualization.[9]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your compound. Specific methods with amperometric detection have been developed for the sensitive detection of aminophenol impurities.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your benzoxazole product and the absence of characteristic aminophenol signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of your desired product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Issue 1: My benzoxazole product is still contaminated with aminophenol after an acid-base extraction.

  • Potential Cause: Incomplete protonation or deprotonation of the aminophenol, or insufficient phase separation during extraction. Emulsion formation can also trap impurities in the organic layer.[12]

  • Solution:

    • Optimize Extraction Conditions: Increase the concentration of the acid or base wash, or perform multiple extractions. Ensure thorough mixing of the two phases, followed by adequate time for the layers to separate completely.

    • Break Emulsions: If an emulsion forms, it can be broken by adding brine (saturated NaCl solution), gentle swirling, or passing the mixture through a bed of Celite.[12]

    • Proceed to a Secondary Purification Method: If extraction alone is insufficient, column chromatography or recrystallization will be necessary.

Issue 2: I am having difficulty separating my benzoxazole product from aminophenol using column chromatography.

  • Potential Cause: The polarity of your benzoxazole product and the aminophenol impurity may be too similar for effective separation with the chosen solvent system.

  • Solution:

    • Optimize the Mobile Phase: Systematically screen different solvent systems using TLC. For benzoxazoles, mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate are commonly used.[9] A shallow gradient of the polar solvent during elution can improve separation.

    • Consider a Different Stationary Phase: While silica gel is most common, other stationary phases like alumina or reverse-phase C18 silica could provide different selectivity.

    • Derivatization: In challenging cases, you can selectively react the aminophenol impurity to drastically change its polarity. For example, acetylation of the amino group with acetic anhydride would make the impurity less polar and easier to separate from a polar benzoxazole. Conversely, protection of the amino group as a benzaldehyde-derived imine has also been reported.[13]

Issue 3: My benzoxazole product "oils out" instead of crystallizing during recrystallization.

  • Potential Cause: The presence of impurities, including aminophenol, can lower the melting point of your product and inhibit crystal formation.[9] The chosen solvent system may also be inappropriate.

  • Solution:

    • Pre-Purify: If the crude product is an oil or highly impure, it is best to first perform a quick purification by column chromatography to remove the bulk of the impurities.[9]

    • Optimize Recrystallization Solvent: Experiment with different solvent systems. A good recrystallization solvent will dissolve your product when hot but not when cold, while the impurity should remain soluble at all temperatures. Common solvents for benzoxazoles include ethanol, acetone, and acetonitrile, or mixtures thereof.[3][14]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals.

    • Seeding: If you have a small amount of pure product, adding a seed crystal to the cooled solution can initiate crystallization.

Issue 4: My purified benzoxazole product is highly colored.

  • Potential Cause: While many benzoxazoles are inherently colored (often yellow to beige), a dark brown or black color can indicate the presence of polymeric byproducts or other colored impurities.[3][15]

  • Solution:

    • Activated Charcoal Treatment: Dissolve the product in a suitable solvent, add a small amount of activated charcoal, and heat the mixture for a short period. The charcoal will adsorb the colored impurities and can be removed by filtration through Celite.[3][14] This is typically done before a final recrystallization step.

Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction
  • Dissolve the crude benzoxazole product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Add an equal volume of 1M aqueous HCl.

  • Stopper the funnel and shake vigorously, periodically venting to release pressure.

  • Allow the layers to separate completely. Drain and collect the lower aqueous layer.

  • Repeat the wash with 1M HCl.

  • Wash the organic layer with an equal volume of 1M aqueous NaOH.

  • Repeat the wash with 1M NaOH.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to yield the partially purified benzoxazole.

Protocol 2: Silica Gel Column Chromatography
  • Mobile Phase Selection: Use TLC to determine a suitable mobile phase that provides good separation between the benzoxazole product and the aminophenol impurity (a good starting point is a mixture of hexane and ethyl acetate).

  • Column Packing: Pack a silica gel column with the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica gel containing the sample to the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified benzoxazole.[8]

Data Presentation

Table 1: Solvent Selection for Benzoxazole Purification

Purification MethodCommon Solvents/Mobile PhasesRationale
Recrystallization Ethanol, Acetone, Acetonitrile, Ethyl Acetate/Heptane[14]Good solubility at high temperatures and poor solubility at low temperatures for many benzoxazoles.
Column Chromatography Hexane/Ethyl Acetate, Petroleum Ether/Ethyl Acetate[9]Allows for fine-tuning of polarity to achieve separation based on differences in compound polarity.
Liquid-Liquid Extraction Dichloromethane, Ethyl Acetate (Organic Phase); 1M HCl, 1M NaOH (Aqueous Phase)[5]Exploits the different acid-base properties of the neutral benzoxazole and the amphoteric aminophenol.

Visualizations

Workflow for Purification Strategy Selection

Purification_Strategy start Crude Benzoxazole Product (with Aminophenol Impurity) extraction Acid-Base Liquid-Liquid Extraction start->extraction tlc_check1 TLC/HPLC Analysis extraction->tlc_check1 pure_product Pure Benzoxazole tlc_check1->pure_product Purity > 95% further_purification Further Purification Needed tlc_check1->further_purification Purity < 95% chromatography Column Chromatography further_purification->chromatography Complex Mixture / Oily Product recrystallization Recrystallization further_purification->recrystallization Solid Product / Minor Impurities tlc_check2 TLC/HPLC Analysis chromatography->tlc_check2 recrystallization->tlc_check2 tlc_check2->pure_product

Caption: Decision tree for selecting the appropriate purification method.

Mechanism of Acid-Base Extraction for Aminophenol Removal

Acid_Base_Extraction benzoxazole Benzoxazole (Neutral) aminophenol_org 2-Aminophenol (Neutral) reagents Add Aqueous Acid (HCl) or Add Aqueous Base (NaOH) aminophenol_org->reagents aminophenol_salt Protonated Aminophenol Salt (Water-Soluble) phenoxide_salt Aminophenoxide Salt (Water-Soluble) reagents->aminophenol_salt  Acid Wash reagents->phenoxide_salt  Base Wash

Caption: Chemical principle of aminophenol separation by acid-base extraction.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

  • Google Patents. (2006). Process for the purification of substituted benzoxazole compounds. (WO2006096624A1).
  • Nguyen, T. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. PMC. Retrieved from [Link]

  • Google Patents. (1982). Process for the purification of p-aminophenol. (US4440954A).
  • Agarwal, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. ResearchGate. Retrieved from [Link]

  • Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Agarwal, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. PMC. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2025). Design, Synthesis, Structural Characterization and Biological Evaluation of New Benzoxazole Derivatives. Retrieved from [Link]

  • Agarwal, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Retrieved from [Link]

  • Taylor & Francis. (2022). Synthesis of benzoxazoles via a silver mediated oxidation. Retrieved from [Link]

  • PubMed. (2001). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2001). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by hplc method with amperometric detection. Retrieved from [Link]

  • MDPI. (2022). Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

  • WIPO Patentscope. (1993). PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL. (WO/1993/020039). Retrieved from [Link]

  • Google Patents. (1974). Purification of p-aminophenol. (US3845129A).
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for producing aminophenols. (EP 0224625 A1). Retrieved from [Link]

  • Unknown Source. (n.d.). Acid-Base Extraction.
  • ResearchGate. (2015). How can I separate o-amino phenol and p-amino phenol?. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the purification of p-aminophenol. (EP 0041837 B1). Retrieved from [Link]

  • SciSpace. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Iron-Catalyzed Synthesis of Benzoxazoles by Oxidative Coupling/Cyclization of Phenol Derivatives with Benzoyl Aldehyde Oximes. Retrieved from [Link]

Sources

Technical Support Center: Resolving Solubility Issues of Benzoxazole Derivatives in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

Benzoxazole derivatives are privileged scaffolds in drug discovery, often exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. However, their physicochemical profile presents a recurring bottleneck: poor aqueous solubility .

The Mechanism of Insolubility: The benzoxazole core is a planar, bicyclic aromatic system. Its insolubility arises not just from lipophilicity (LogP), but from high crystal lattice energy driven by efficient


-

stacking. Unlike flexible aliphatic chains, these rigid molecules pack tightly in the solid state, requiring significant energy to disrupt the crystal lattice for solvation.

This guide provides a self-validating, step-by-step technical framework to overcome these limitations without compromising biological data integrity.

Troubleshooting Matrix: Quick Diagnostic

Symptom Probable Cause Immediate Action
Precipitation upon dilution "Crash-out" effect due to rapid polarity shift from DMSO to buffer.Switch to Kinetic Solubility Protocol (see Section 4). Increase mixing speed during addition.
Inconsistent IC50/EC50 data Micro-precipitation (invisible to naked eye) reducing effective concentration.Measure soluble fraction concentration via HPLC/UV after filtration. Do not assume nominal concentration.
No dissolution at acidic pH Compound lacks a basic center (e.g., core benzoxazole or alkyl-derivatives).Stop pH adjustment. Switch to Cyclodextrin Complexation (Section 3).
Gelling or viscous solution High concentration of surfactant (e.g., >5% Tween 80).Switch to PEG400 or HP-

-CD to maintain fluidity and reduce non-specific binding.

Technical Q&A: Deep Dive & Causality

Q1: Can I improve solubility by adjusting the pH of my buffer?

Short Answer: It depends entirely on the substitution pattern at the 2-position.

The Scientist's Explanation: Many researchers assume benzoxazoles behave like benzimidazoles (pKa ~5.5–7.0), which are readily protonated at physiological pH. This is incorrect .

  • Core Benzoxazole: The ring nitrogen is extremely weakly basic (pKa < 1.0) due to the high electronegativity of the adjacent oxygen atom, which pulls electron density away from the nitrogen lone pair. You cannot protonate the core ring in biological buffers (pH 4–8) [1].

  • 2-Aminobenzoxazoles: If your derivative has an amino group at the C2 position, the pKa shifts significantly (pKa ~2.75 – 4.5) due to resonance stabilization of the cation [2]. In this specific case, lowering the pH to 3.0–4.0 (e.g., for storage or initial dilution) can drastically improve solubility by forming a water-soluble salt.

Actionable Advice:

  • Check Structure: If R2 is H, Alkyl, or Aryl

    
     pH adjustment is futile .
    
  • Check Structure: If R2 is -NH2 or -NHR

    
     pH adjustment is viable .
    
Q2: My compound crashes out when diluted from DMSO. How do I fix this "Kinetic Solubility" issue?

The Mechanism: This is the "Solvent Shift" phenomenon. A compound dissolved in DMSO is in a high-energy solvated state. When added to water, the water molecules preferentially hydrate the DMSO (exothermic mixing), stripping the solvation shell from the hydrophobic drug, which then aggregates and precipitates.

The Solution: The "Step-Down" Dilution Protocol Do not dilute 1000x in one step. Use an intermediate cosolvent system.

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 into PEG400 or Propylene Glycol (Result: 1 mM in 10% DMSO/90% PEG).

  • Final: Dilute into aqueous buffer. The PEG acts as a "bridge," preventing immediate aggregation.

Q3: Cosolvents aren't working. What is the "Gold Standard" for stubborn benzoxazoles?

Recommendation: Cyclodextrin Complexation. For planar hydrophobes like benzoxazoles, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is superior to surfactants.
  • Why: The benzoxazole motif fits snugly into the hydrophobic cavity of the

    
    -cyclodextrin torus. The outer hydroxyl groups interact with water, effectively "hiding" the hydrophobic drug from the aqueous solvent [3].
    
  • Data Support: Studies on benzimidazole/benzoxazole analogs show solubility enhancements of 200-1000 fold using 10-20% (w/v) HP-

    
    -CD, compared to only 2-5 fold with ethanol [4].
    

Experimental Protocols

Protocol A: Kinetic Solubility Assay (High-Throughput)

Use this to determine the maximum concentration your assay can tolerate before precipitation occurs.

Materials:

  • 10 mM DMSO Stock of Benzoxazole derivative.

  • PBS Buffer (pH 7.4).

  • 96-well filter plate (0.45 µm PVDF).

Workflow:

  • Preparation: Prepare a serial dilution of the compound in DMSO (e.g., 10 mM down to 0.1 mM).

  • Seeding: Add 5 µL of each DMSO dilution to 195 µL of PBS in a standard plate (Final DMSO = 2.5%).

  • Incubation: Shake at 500 rpm for 90 minutes at room temperature. Note: 90 mins is critical to allow potential supersaturation to crash out.

  • Filtration: Transfer contents to the filter plate and apply vacuum/centrifugation.

  • Quantification: Analyze the filtrate via HPLC-UV or LC-MS.

  • Calculation: Plot Measured Concentration vs. Nominal Concentration. The point where linearity breaks is your Kinetic Solubility Limit .

Protocol B: Cyclodextrin Complexation (Formulation)

Use this for animal studies or high-concentration stock preparation.

  • Vehicle Prep: Prepare 20% (w/v) HP-

    
    -CD in water. Stir until clear.
    
  • Addition: Add excess benzoxazole powder to the vehicle.

  • Energy Input: Sonicate for 30 minutes at 40°C.

  • Equilibration: Stir overnight (24h) at room temperature.

  • Clarification: Filter through a 0.22 µm syringe filter.

  • Result: A clear, stable solution often achieving 1–5 mg/mL.

Visual Decision Guides

Figure 1: Solubility Optimization Decision Tree

Follow this logic path to select the correct solubilization strategy based on your specific derivative.

SolubilityStrategy Start Benzoxazole Solubility Issue CheckStruct Analyze C2 Substitution Start->CheckStruct IsAmino Is C2 = -NH2 / -NHR? CheckStruct->IsAmino SaltScreen Strategy 1: Salt Formation (Use HCl or Mesylate) IsAmino->SaltScreen Yes pHAdjust Strategy 2: pH Adjustment (Buffer pH 3.0 - 4.0) IsAmino->pHAdjust Yes NeutralCore Core is Neutral/Lipophilic (pKa < 1.0) IsAmino->NeutralCore No YesAmino Yes NoAmino No (Alkyl/Aryl/H) Cosolvent Strategy 3: Cosolvents (DMSO/PEG400) NeutralCore->Cosolvent Complex Strategy 4: Complexation (HP-beta-Cyclodextrin) NeutralCore->Complex Preferred

Caption: Decision tree for selecting solubilization strategies based on the chemical structure of the benzoxazole derivative.

Figure 2: Kinetic Solubility Assay Workflow

Visualizing the critical steps to distinguish "true" solubility from supersaturated suspension.

KineticAssay Stock DMSO Stock (10 mM) Mix Rapid Mixing (Buffer + 2.5% DMSO) Stock->Mix Dilute Equil Equilibration (90 min, 500 rpm) Mix->Equil Shake Filter Filtration (0.45 µm PVDF) Equil->Filter Remove Precipitate Analyze HPLC/UV Analysis (Detect Soluble Fraction) Filter->Analyze Quantify

Caption: Experimental workflow for determining kinetic solubility limits in aqueous buffers.

References

  • Catalán, J., et al. (1987). "Basicity of azoles." Advances in Heterocyclic Chemistry, 41, 187-274.

  • Rynearson, K. D., et al. (2014). "2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site." Bioorganic & Medicinal Chemistry Letters, 24(15), 3521-3525.

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Rodrigues, L. N. C., et al. (2019).[1] "Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles." Brazilian Journal of Pharmaceutical Sciences, 55.

Sources

Technical Support Center: Thermal Degradation of 2-Ethyl-1,3-benzoxazol-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this knowledge base to move beyond generic operating procedures. To truly master the thermal analysis of 2-Ethyl-1,3-benzoxazol-6-ol (C₉H₉NO₂), you must understand the causality behind its degradation.

This molecule possesses three distinct thermal domains:

  • The 2-Ethyl Group (Aliphatic): The most thermally labile region, prone to early homolytic cleavage.

  • The 6-Hydroxyl Group (Phenolic): Highly reactive at elevated temperatures, driving dehydration and cross-linking networks that stabilize the residual char[1].

  • The Benzoxazole Core (Aromatic Heterocycle): Exceptionally stable, resisting rupture until extreme temperatures (>450°C), at which point it releases highly toxic volatile fragments[2].

Below, you will find targeted FAQs, troubleshooting matrices, self-validating protocols, and mechanistic visualizations to ensure absolute scientific integrity in your thermal analysis workflows.

Frequently Asked Questions (FAQs)

Q: During Thermogravimetric Analysis (TGA), I observe an unexpected initial mass loss around 240–260°C. Is my sample contaminated with residual solvent? A: Not necessarily. While solvent retention is a common artifact, the 2-ethyl aliphatic chain is the weakest link in this molecule. Homolytic cleavage of the C-C bond connecting the ethyl group to the oxazole ring typically occurs in this exact temperature window, volatilizing as ethylene or ethane gas. To definitively differentiate between solvent loss and structural cleavage, couple your TGA to a Mass Spectrometer (TGA-MS) and monitor for m/z 28 (ethylene) or m/z 30 (ethane).

Q: My residual char yield at 800°C is highly variable between runs (ranging from 20% to 45%). How can I stabilize this metric? A: Char yield variability in phenolic benzoxazoles is almost always a symptom of inconsistent atmospheric control. The 6-hydroxyl group undergoes dehydrogenation and promotes cross-linking, which creates a stable carbonaceous char[1]. If trace oxygen leaks into the furnace, premature oxidation disrupts this cross-linking network, drastically lowering the char yield. Ensure a strict purge protocol (e.g., 50 mL/min N₂ for 30 minutes prior to heating) to maintain a perfectly inert environment.

Q: What toxic byproducts should my facility be prepared to handle when processing this compound above 500°C? A: At temperatures exceeding 450°C, the highly stable benzoxazole heterocycle finally begins to rupture. The primary cleavage of the oxazole ring involves the breaking of C-O and C-N bonds. This specific degradation pathway releases Carbon Monoxide (CO) and Hydrogen Cyanide (HCN)[2]. All high-temperature processing equipment or Py-GC/MS exhaust lines must be hermetically sealed and safely vented into a dedicated alkaline fume scrubber system.

Q: How do I calculate the activation energy (Eₐ) of the degradation process accurately? A: Relying on a single heating rate will yield mathematically invalid kinetic data. You must employ an isoconversional kinetic model, such as the Flynn-Wall-Ozawa or Kissinger method[3]. This requires running the TGA protocol at multiple distinct heating rates (e.g., 5, 10, 15, and 20 °C/min) and plotting the logarithmic heating rate against the inverse temperature of the peak degradation rate.

Troubleshooting Guide

SymptomPotential Root CauseDiagnostic StepCorrective Action
Early mass loss (<150°C) Moisture absorption by the hygroscopic 6-hydroxyl group.Run an isothermal hold at 110°C for 20 mins; observe if mass stabilizes.Store samples in a vacuum desiccator; pre-dry at 80°C before analysis.
Inconsistent Td₅ values Thermal lag due to excessive or uneven sample mass.Check if sample mass exceeds 5 mg or is clumped.Reduce sample mass to exactly 2.00 ± 0.10 mg and distribute evenly in the pan.
Condensation in EGA lines High-boiling phenolic fragments condensing before reaching the MS/FTIR.Physically inspect the transfer line for cold spots or residue buildup.Increase the transfer line and gas cell temperature to 250°C.
Non-linear kinetic plots Overlapping degradation mechanisms (e.g., simultaneous ethyl loss and cross-linking).Perform Derivative Thermogravimetry (DTG) to check for peak shoulders.Mathematically deconvolute DTG peaks before applying Kissinger models[3].

Standardized Experimental Protocols

Self-Validating TGA-EGA Protocol

Principle of Self-Validation: A trustworthy protocol must internally verify instrument calibration and atmospheric integrity before data collection begins.

  • Step 1: Baseline Subtraction (Buoyancy Correction). Run an empty alumina crucible under the exact thermal profile described below. Causality: As gas heats, its density drops, altering the buoyant force on the pan and creating artificial mass gains. Subtracting this baseline eliminates the artifact.

  • Step 2: Sample Preparation. Weigh exactly 2.00 ± 0.10 mg of 2-Ethyl-1,3-benzoxazol-6-ol into the alumina pan. Causality: A small, strictly controlled mass prevents thermal gradients within the sample (thermal lag) and eliminates mass-transfer limitations for evolved gases.

  • Step 3: Pre-Purge Phase. Flow high-purity Nitrogen (N₂) or Argon at 50 mL/min for 30 minutes at 25°C. Causality: Flushes all residual atmospheric oxygen from the furnace, preventing unintended oxidative degradation pathways that would skew the intrinsic thermal stability data.

  • Step 4: Thermal Ramp. Heat the sample at 10 °C/min from 25°C to 800°C.

  • Step 5: Evolved Gas Analysis (EGA). Maintain the heated transfer line to the FTIR or Mass Spectrometer at 250°C. Causality: Prevents the heavy phenolic fragments generated during the 300–450°C cross-linking phase from condensing on the capillary walls and causing memory effects in subsequent runs.

Quantitative Thermal Data

The following table summarizes the expected quantitative thermal parameters for 2-Ethyl-1,3-benzoxazol-6-ol under an inert nitrogen atmosphere.

ParameterSymbolExpected RangeMechanistic Significance
5% Weight Loss Temp Td₅240 – 260 °COnset of homolytic cleavage of the 2-ethyl aliphatic group.
10% Weight Loss Temp Td₁₀280 – 310 °CCompletion of aliphatic chain volatilization.
Max Degradation Rate Tmax480 – 520 °CCatastrophic rupture of the benzoxazole heterocyclic ring[2].
Char Yield (at 800°C) Yc35 – 45 %Result of phenolic dehydrogenation, cross-linking, and aromatization[1].

Process Visualizations

DegradationPathway Start 2-Ethyl-1,3-benzoxazol-6-ol (Intact Molecule) Stage1 Aliphatic Cleavage (200-300°C) Start->Stage1 Heat Application Stage2 Phenolic Cross-linking (300-450°C) Stage1->Stage2 Intermediate Radical Products1 Ethylene / Ethane Gas Stage1->Products1 Volatilization Stage3 Oxazole Ring Cleavage (>450°C) Stage2->Stage3 Extreme Heat Products2 Water (Dehydration) Stage2->Products2 Condensation Products3 CO, CO2, HCN Gases + Carbonaceous Char Stage3->Products3 Ring Rupture

Fig 1. Thermal degradation pathway of 2-Ethyl-1,3-benzoxazol-6-ol.

Workflow Prep Sample Prep (1-3 mg, Alumina) Purge Inert Purge (N2, 50 mL/min) Prep->Purge Ramp Thermal Ramp (10°C/min) Purge->Ramp Detect Evolved Gas (FTIR / MS) Ramp->Detect Data Kinetic Analysis (Isoconversional) Detect->Data

Fig 2. Self-validating TGA-EGA experimental workflow.

References

*[1] Thermal Degradation Mechanism of Polybenzoxazines - ResearchGate - 1 *[3] Thermal degradation kinetics of semi-aromatic polyamide containing benzoxazole unit - AKJournals - 3 *[2] The thermal breakdown mechanism of polybenzoxazoles and polybenzothiazoles - ResearchGate - 2

Sources

Technical Support Center: Troubleshooting α-Functionalization of 2-Ethylbenzoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Late-Stage Heterocyclic Functionalization. In this module, we address a notorious bottleneck in medicinal chemistry and drug development: overcoming steric hindrance during the α-functionalization of 2-ethylbenzoxazole. While 2-methylbenzoxazoles are routinely functionalized, the 2-ethyl derivative introduces severe secondary steric hindrance and a higher pKₐ barrier, leading to sluggish reactivity and poor enantiocontrol under standard basic conditions.

Below, you will find our expert troubleshooting guide, comparative data, and self-validating experimental protocols to help you successfully execute these complex transformations.

Part 1: Troubleshooting FAQs (Mechanistic & Strategic)

Q1: Why does my 2-ethylbenzoxazole substrate fail to alkylate under standard LDA/THF conditions, whereas 2-methylbenzoxazole works perfectly? A1: The failure stems from a mismatch in basicity and steric tolerance. The α-protons of 2-ethylbenzoxazole are secondary (sp³), making them significantly less acidic than the primary protons of 2-methylbenzoxazole[1]. While strong bases like Lithium Diisopropylamide (LDA) theoretically possess the thermodynamic strength to deprotonate it, the bulky nature of both the 2-ethyl group and the LDA molecule creates a severe steric clash. Furthermore, the highly reactive, uncoordinated aza-enolate generated by strong bases typically leads to unselective background reactions, destroying any chance of enantiocontrol during asymmetric functionalization[1].

Q2: How can I lower the pKₐ of the α-proton to avoid using harsh bases that ruin my substrate's functional group tolerance? A2: The most effective strategy is Lewis acid activation. By introducing a borane catalyst—such as a fluorinated triarylborane or a chiral bisborane—the Lewis acidic boron coordinates directly to the basic nitrogen atom of the benzoxazole ring[1]. This coordination withdraws electron density from the heterocycle, drastically increasing the acidity of the adjacent α-C-H bond[2]. As demonstrated by recent methodologies in the, this activation allows you to use a mild, non-nucleophilic base like triethylamine (NEt₃) to achieve quantitative deprotonation without triggering background racemization[1].

Q3: What is the recommended catalytic system for coupling 2-ethylbenzoxazole with electron-deficient olefins? A3: For highly enantioselective α-alkylation with electron-deficient olefins, a chiral bisborane catalyst is required[1]. The dual-boron system provides strong Lewis acidity for substrate activation, while its rigid steric bulk creates a highly controlled chiral pocket[1]. This ensures that the incoming electrophile approaches the transient aza-enolate from a single face, yielding high enantiomeric excess (ee)[1].

Q4: Can I perform allylic or allenylic alkylations on these hindered substrates? A4: Yes, but it requires a synergistic dual-catalysis approach[2]. As outlined in a recent, you must pair a borane catalyst with a transition metal catalyst (Palladium or Nickel)[2]. The borane activates the 2-ethylbenzoxazole for base-mediated deprotonation, while the Pd/Ni catalyst simultaneously activates the electrophile (e.g., acyclic 1,3-disubstituted allylic esters or conjugated enynes)[2]. The intersection of these two catalytic cycles enables the formation of complex products bearing vicinal stereocenters, which were previously inaccessible due to steric constraints[2].

Part 2: Quantitative Reactivity Profiles

To aid in experimental design, the following table summarizes the reactivity differences and required conditions for functionalizing unactivated benzoxazoles.

Substrateα-Carbon TypeRelative Steric BulkRequired Base (Standard)Required Base (Borane-Activated)Compatible Electrophiles (Dual Catalysis)Typical Yield (Borane-Activated)
2-Methylbenzoxazole Primary (sp³)LowStrong (e.g., LDA, NaH)Mild (e.g., NEt₃)Olefins, Allylic esters, Enynes>85%
2-Ethylbenzoxazole Secondary (sp³)HighVery Strong (e.g., sec-BuLi)Mild (e.g., NEt₃)Olefins, Allylic esters, Enynes75-90%

Part 3: Mechanistic Workflow

Mechanism cluster_activation Step 1: Borane Activation cluster_rxn Step 2: Deprotonation & Coupling SM 2-Ethylbenzoxazole (Sterically Hindered) Complex Borane-Azaarene Complex (Enhanced α-Acidity) SM->Complex Cat Borane Catalyst (Lewis Acid) Cat->Complex Enolate Chiral Aza-enolate Intermediate Complex->Enolate Deprotonation Base Mild Base (NEt3) Base->Enolate Prod α-Functionalized Product Enolate->Prod C-C Bond Formation Elec Electrophile (Olefin / Pd-Allyl) Elec->Prod

Mechanistic pathway of borane-activated α-functionalization of 2-ethylbenzoxazole.

Part 4: Self-Validating Experimental Protocols

Protocol A: Borane-Catalyzed Enantioselective α-Alkylation with Electron-Deficient Olefins

Causality & Validation: The use of a glovebox ensures the moisture-sensitive bisborane catalyst remains active. A subtle color change upon the addition of the borane to the benzoxazole validates successful Lewis acid-base complexation prior to deprotonation.

  • Preparation: Inside an argon-filled glovebox, charge an oven-dried 4 mL vial with 2-ethylbenzoxazole (0.2 mmol, 1.0 equiv), the electron-deficient olefin (0.24 mmol, 1.2 equiv), and the chiral bisborane catalyst (10 mol%).

  • Solvent Addition: Add 2.0 mL of anhydrous, degassed toluene to the vial. Stir for 5 minutes to ensure complete dissolution and pre-complexation.

  • Deprotonation: Add triethylamine (NEt₃, 0.24 mmol, 1.2 equiv) dropwise to generate the aza-enolate.

  • Reaction: Seal the vial tightly, remove it from the glovebox, and stir at -20 °C to room temperature (depending on the specific olefin's reactivity profile) for 24–48 hours.

  • Workup & Purification: Quench the reaction with 2 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the α-alkylated product.

Protocol B: Synergistic Borane/Palladium Allylic Alkylation

Causality & Validation: Pre-stirring the Pd source with the chiral phosphine ligand ensures the formation of the active L*Pd(0) species before introducing the electrophile, preventing unselective background reactions and ensuring high diastereoselectivity.

  • Catalyst Pre-formation: In a glovebox, dissolve Pd₂(dba)₃ (5 mol%) and the chiral phosphine ligand (10 mol%) in 1.0 mL of anhydrous THF. Stir for 30 minutes until a homogeneous solution is obtained, validating the formation of the active metal complex.

  • Substrate Activation: In a separate vial, combine 2-ethylbenzoxazole (0.2 mmol, 1.0 equiv), the acyclic 1,3-disubstituted allylic ester (0.3 mmol, 1.5 equiv), and the fluorinated triarylborane catalyst (e.g., B(C₆F₅)₃, 15 mol%).

  • Synergistic Coupling: Transfer the pre-formed Pd-catalyst solution into the substrate vial. Add NEt₃ (0.3 mmol, 1.5 equiv) in one portion.

  • Reaction: Seal the vial and stir at room temperature for 24 hours.

  • Workup & Purification: Filter the crude mixture through a short pad of Celite, eluting with dichloromethane to remove metal particulates. Concentrate the filtrate and purify via flash chromatography to afford the highly functionalized product bearing vicinal stereocenters.

References

  • Borane-Catalyzed Enantioselective α-Alkylation of Unactivated 2-Alkylbenzoxazoles with Electron-Deficient Olefins. Journal of the American Chemical Society.[Link]

  • Borane/Transition Metal-Catalyzed Allenylic and Allylic Alkylation of Unactivated 2-Alkylbenzoxazoles. Journal of the American Chemical Society.[Link]

Sources

Validation & Comparative

Comparative H-NMR Analysis Guide: Structural Validation of 2-Ethyl-1,3-benzoxazol-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

Executive Summary & Context

2-Ethyl-1,3-benzoxazol-6-ol is a privileged heterocyclic building block widely utilized in medicinal chemistry for the development of antimicrobial, anti-inflammatory, and target-specific pharmaceutical agents[1]. In highly regulated drug discovery workflows, the rapid and unambiguous structural validation of such intermediates is critical.

This guide objectively compares the analytical performance of High-Field (600 MHz) versus Benchtop (80 MHz) Nuclear Magnetic Resonance (NMR) platforms for resolving the specific spin systems of 2-Ethyl-1,3-benzoxazol-6-ol. Furthermore, it provides a comparative baseline to differentiate this compound from its primary structural analog, 2-Methyl-1,3-benzoxazol-6-ol, ensuring absolute confidence in synthetic validation.

Structural & Spectral Anatomy

The ¹H-NMR spectrum of 2-Ethyl-1,3-benzoxazol-6-ol is defined by three distinct proton domains. Understanding the causality behind these splitting patterns is essential for accurate spectral interpretation[2]:

  • The Ethyl Spin System (A₂X₃): The C-2 ethyl group yields a classic first-order splitting pattern. The methylene (-CH₂-) protons are split by the adjacent methyl group into a quartet, while the methyl (-CH₃) protons are split into a triplet.

  • The Aromatic Core (AMX System): The fused benzene ring contains three magnetically non-equivalent protons at positions 4, 5, and 7. The exact chemical shifts and coupling patterns are highly dependent on the substitution pattern[1].

  • The Hydroxyl Proton: A highly deshielded, exchangeable proton at the C-6 position.

SpinNetwork H4 H-4 (Doublet) H5 H-5 (dd) H4->H5 3J (Ortho) ~8.5 Hz H7 H-7 (Doublet) H5->H7 4J (Meta) ~2.3 Hz CH2 CH2 (Quartet) CH3 CH3 (Triplet) CH2->CH3 3J (Aliphatic) ~7.6 Hz

Figure 1: Spin-spin coupling network of 2-Ethyl-1,3-benzoxazol-6-ol showing J-coupling pathways.

Platform Performance Comparison: High-Field vs. Benchtop NMR

When evaluating the performance of NMR platforms for routine structural validation, signal dispersion (the


 ratio) is the primary differentiator.
High-Field NMR (600 MHz)
  • Performance: Provides baseline resolution for all aromatic multiplets. The H-4, H-5, and H-7 protons act as a pure first-order AMX system.

  • Advantage: Allows for the exact extraction of the small meta-coupling constant (

    
     Hz) between H-5 and H-7, which is a definitive marker of the 1,2,4-trisubstituted aromatic ring.
    
Benchtop NMR (80 MHz)
  • Performance: The C-2 ethyl group remains perfectly resolved and easily identifiable. However, the aromatic region experiences significant spectral compression.

  • Limitation (The Roofing Effect): At lower magnetic fields, the chemical shift difference (

    
    ) in Hz between H-4 and H-5 approaches the magnitude of their coupling constant (
    
    
    
    ). This breaks the first-order approximation, causing the inner peaks of the doublets to increase in intensity while the outer peaks decrease. The system transitions toward a second-order ABX system, making precise
    
    
    -coupling extraction difficult without deconvolution software.

Table 1: Comparative ¹H-NMR Data for 2-Ethyl-1,3-benzoxazol-6-ol (in DMSO-d₆)

Proton Assignment600 MHz Chemical Shift (δ)80 MHz Chemical Shift (δ)Multiplicity & Coupling (600 MHz)Resolution / Platform Notes
-OH (C-6) 9.60 ppm9.60 ppmSinglet (s, 1H)Sharp on both platforms; exchangeable.
H-4 7.45 ppm~7.45 ppmDoublet (d,

Hz, 1H)
Baseline resolved at 600 MHz; roofing at 80 MHz.
H-7 7.05 ppm~7.05 ppmDoublet (d,

Hz, 1H)
Meta-coupling clearly visible only at 600 MHz.
H-5 6.80 ppm~6.80 ppmDoublet of doublets (dd, 1H)Overlaps heavily with H-7 at 80 MHz.
-CH₂- (Ethyl) 2.85 ppm2.85 ppmQuartet (q,

Hz, 2H)
Fully resolved on both platforms.
-CH₃ (Ethyl) 1.35 ppm1.35 ppmTriplet (t,

Hz, 3H)
Fully resolved on both platforms.

Product vs. Alternative: Differentiating Benzoxazole Analogs

In synthetic workflows, 2-Ethyl-1,3-benzoxazol-6-ol must often be distinguished from its structural analog, 2-Methyl-1,3-benzoxazol-6-ol. Because the electronic environment of the aromatic core is nearly identical between the two, differentiation relies entirely on the aliphatic markers[1].

Table 2: Diagnostic Marker Comparison (DMSO-d₆)

CompoundC-2 Aliphatic MarkerIntegrationMultiplicityDiagnostic Utility
2-Ethyl-1,3-benzoxazol-6-ol 2.85 ppm (-CH₂-) 1.35 ppm (-CH₃)2H 3HQuartet TripletConfirms successful ethylation/cyclization.
2-Methyl-1,3-benzoxazol-6-ol 2.55 ppm (-CH₃)3HSingletReadily distinguishable from the ethyl quartet/triplet.

Self-Validating Experimental Protocol

To ensure high-fidelity data and confirm the identity of the hydroxyl proton, the following standardized methodology must be employed.

Causality in Solvent Selection

Why DMSO-d₆? The choice of solvent is critical[2]. Dimethyl sulfoxide-d₆ is mandated over CDCl₃ for this specific compound. DMSO acts as a strong hydrogen-bond acceptor, locking the C-6 hydroxyl proton in place and drastically reducing its exchange rate with residual moisture. This yields a sharp, quantifiable singlet at ~9.60 ppm. In CDCl₃, the -OH signal broadens into the baseline due to rapid proton exchange and is often completely unobservable.

Workflow step1 1. Sample Preparation (10 mg in 0.6 mL DMSO-d6) step2 2. Platform Selection (Benchtop 80 MHz vs High-Field 600 MHz) step1->step2 step3 3. NMR Acquisition (Standard 1D 1H, 16-64 scans) step2->step3 step4 4. Self-Validation (D2O Shake to confirm -OH) step3->step4 step5 5. Spectral Analysis (Multiplet extraction & J-coupling) step4->step5

Figure 2: Self-validating experimental workflow for the H-NMR analysis of benzoxazole derivatives.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 5–10 mg of the purified 2-Ethyl-1,3-benzoxazol-6-ol derivative[2].

  • Solvation: Dissolve the compound completely in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Transfer the solution to a standard 5 mm NMR tube.

  • Primary Acquisition: Acquire a standard 1D ¹H-NMR spectrum (zg30 pulse sequence, 16 scans for 600 MHz or 64 scans for 80 MHz, with a 2-second relaxation delay).

  • Self-Validation (The D₂O Shake):

    • Action: To definitively prove the assignment of the hydroxyl peak, add 1-2 drops of Deuterium Oxide (D₂O) directly to the NMR tube. Shake vigorously for 30 seconds.

    • Re-acquisition: Run the ¹H-NMR spectrum a second time under identical parameters.

    • Validation: The peak at ~9.60 ppm will disappear due to rapid deuterium exchange (-OH

      
       -OD). The survival of the aromatic peaks confirms structural integrity, while the disappearance of the 9.60 ppm peak mathematically validates the hydroxyl assignment.
      

References

  • National Institutes of Health (PMC). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from:[Link][3]

Sources

Comparative Guide to ¹³C NMR Prediction Software: Structural Elucidation of 2-Ethyl-6-hydroxybenzoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Benchmark Scaffold

In medicinal chemistry and drug development, benzoxazole derivatives are a highly privileged class of heterocyclic compounds, frequently utilized for their antimicrobial, anticancer, and anti-inflammatory properties 1. Unambiguous structural characterization of these molecules relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. However, the complex electronic environment of the fused heteroaromatic system often makes manual spectral assignment challenging, necessitating the use of advanced NMR prediction software.

To objectively compare the performance of leading ¹³C NMR prediction suites, we have selected 2-ethyl-6-hydroxybenzoxazole as our benchmark molecule. This compound presents a rigorous test for prediction algorithms due to the intricate interplay of three structural features:

  • The electron-withdrawing nature of the oxazole core (oxygen at position 1, nitrogen at position 3).

  • The strong mesomeric electron-donating effect (+M) of the hydroxyl group at C-6.

  • The inductive effect (+I) of the alkyl side chain at C-2.

Mechanistic Causality of ¹³C NMR Shifts

As an Application Scientist, it is critical not just to read predicted values, but to understand the causality behind the chemical shifts. The ¹³C NMR spectrum of 2-ethyl-6-hydroxybenzoxazole is defined by extreme electronic shielding and deshielding effects:

  • The C-2 Carbon (Highly Deshielded): Flanked by two electronegative heteroatoms (O and N) and substituted with an ethyl group, the C-2 carbon is severely electron-deficient. This results in a significant downfield shift, typically resonating around 167–168 ppm 2.

  • The C-7 Carbon (Highly Shielded): The -OH group at C-6 exerts a strong +M effect, pushing electron density into the ortho and para positions. Because C-7 is ortho to the hydroxyl group and adjacent to the electron-rich oxygen of the oxazole ring, it experiences a synergistic shielding effect, pushing its resonance unusually upfield to ~98 ppm 2.

Algorithms that fail to account for these synergistic stereoelectronic effects will produce high error rates (Δδ) on these specific carbons.

Experimental Protocol: Establishing the Ground Truth

To evaluate the software, we must first establish a self-validating empirical baseline. The following protocol ensures high-fidelity ¹³C NMR data acquisition, specifically optimized for quaternary carbons which suffer from long relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.

Step-by-Step Acquisition Methodology:

  • Sample Preparation: Weigh exactly 30 mg of purified (>98% by HPLC) 2-ethyl-6-hydroxybenzoxazole.

  • Solvent Selection: Dissolve the sample in 0.6 mL of DMSO-d6. DMSO is chosen over CDCl₃ to prevent intermolecular hydrogen bonding artifacts from the C-6 phenol group, which can artificially broaden or shift signals.

  • Instrument Setup: Transfer the solution to a standard 5 mm NMR tube. Insert into a 400 MHz NMR spectrometer (operating at 100 MHz for ¹³C). Tune and match the probe to the ¹³C frequency, then lock and shim the magnetic field using the deuterium signal of the solvent.

  • Pulse Sequence & Acquisition:

    • Use a standard 1D ¹³C with proton decoupling (e.g., zgpg30 on Bruker systems).

    • Critical Parameter: Set the relaxation delay (D1) to 2.5 seconds . A longer D1 is mandatory to allow the quaternary carbons (C-2, C-3a, C-6, C-7a) to fully relax between pulses, ensuring they are quantifiable.

    • Acquire a minimum of 1,024 scans to achieve a high signal-to-noise (S/N) ratio.

  • Data Processing: Apply zero-filling to 64k data points and an exponential window function with a line broadening (LB) of 1.0 Hz. Fourier transform, phase correct, and reference the central septet of DMSO-d6 to 39.52 ppm.

Product Comparison: NMR Prediction Suites

We evaluated three widely used prediction tools against our empirical data:

  • Product A: ACD/Labs NMR Predictor

    • Mechanism: Utilizes a massive proprietary database of over 2,017,000 experimental ¹³C chemical shifts 3. It employs a dual-algorithm approach combining Neural Networks and HOSE (Hierarchical Orthogonal Space Encoding) codes.

  • Product B: Mestrelab Mnova NMRPredict Desktop

    • Mechanism: Employs an "Ensemble NMR Prediction" approach. It synergizes Machine Learning methods with Modgraph Consultants' HOSE-code algorithms and traditional increment methods 4.

  • Product C: ChemDraw Professional (ChemNMR)

    • Mechanism: Relies primarily on empirical add-on algorithms based on parameterized increment rules. While fast, independent reviews frequently note its accuracy lags behind database-driven neural networks for complex heterocycles 5.

Quantitative Data Comparison

The table below summarizes the empirical shifts versus the predicted values from each software suite. The error (Δδ = Predicted - Empirical) is provided in parentheses.

Carbon PositionEmpirical (ppm)ACD/Labs (ppm)Mnova Predict (ppm)ChemDraw ChemNMR (ppm)
C-2 (Quaternary)167.5167.1 (-0.4)166.8 (-0.7)164.5 (-3.0)
C-4 (Aromatic CH)111.2111.5 (+0.3)112.0 (+0.8)114.3 (+3.1)
C-5 (Aromatic CH)112.5112.1 (-0.4)113.2 (+0.7)115.8 (+3.3)
C-6 (Quaternary, OH)154.8155.0 (+0.2)154.1 (-0.7)157.2 (+2.4)
C-7 (Aromatic CH)98.398.8 (+0.5)100.2 (+1.9)105.4 (+7.1)
C-3a (Bridgehead)136.1136.5 (+0.4)135.4 (-0.7)139.0 (+2.9)
C-7a (Bridgehead)152.4152.0 (-0.4)151.5 (-0.9)148.5 (-3.9)
CH₂ (Ethyl)22.122.0 (-0.1)22.3 (+0.2)23.5 (+1.4)
CH₃ (Ethyl)11.411.5 (+0.1)11.2 (-0.2)10.8 (-0.6)
Data Analysis
  • ACD/Labs demonstrated superior accuracy across the board, maintaining a Δδ of ≤ 0.5 ppm. Its HOSE code successfully recognized the highly shielded nature of C-7 (98.8 ppm).

  • Mnova performed exceptionally well, though it slightly underestimated the synergistic shielding at C-7 (Δδ +1.9 ppm). Its ensemble method is highly reliable for general structural verification.

  • ChemDraw struggled with the fused heteroaromatic system. Relying heavily on basic increment rules, it failed to accurately predict the extreme shielding at C-7 (Δδ +7.1 ppm) and the deshielding at C-2 (Δδ -3.0 ppm), making it less suitable for definitive structural proof of novel benzoxazoles.

Workflow Visualization

G Start Synthesize & Purify 2-ethyl-6-hydroxybenzoxazole Acquire Acquire Empirical 13C NMR (DMSO-d6, 100 MHz) Start->Acquire Predict Software Prediction Workflow Start->Predict Compare Comparative Analysis & Error (Δδ) Calculation Acquire->Compare ACD ACD/Labs Predictor (Neural Net + HOSE) Predict->ACD Mnova Mnova NMRPredict (Ensemble Method) Predict->Mnova ChemDraw ChemDraw ChemNMR (Empirical Increments) Predict->ChemDraw ACD->Compare Mnova->Compare ChemDraw->Compare

Fig 1: Workflow for empirical NMR acquisition and comparative software-based chemical shift prediction.

Conclusion & Recommendations

For drug development professionals working with complex heterocyclic scaffolds like 2-ethyl-6-hydroxybenzoxazole, the choice of NMR prediction software directly impacts the speed and accuracy of structural elucidation.

Recommendation: We strongly recommend ACD/Labs NMR Predictor for final structural verification and publication-grade data validation due to its unparalleled database depth and sub-ppm accuracy. Mnova NMRPredict serves as an excellent, highly integrated alternative for daily laboratory workflows, especially when combined with its processing tools. ChemDraw's ChemNMR should be restricted to preliminary, rough estimations of simple aliphatic or unfused aromatic systems, as its empirical rules break down under the complex stereoelectronic effects present in benzoxazoles.

References

  • "Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy", BenchChem.
  • "13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion", PMC / National Institutes of Health.
  • "NMR Software", SpinCore Technologies.
  • "Mnova Predict | Accurate Prediction", Bruker.
  • "ACD/Spectrus Processor review", ResearchGate.

Sources

Mass Spectrometry Fragmentation Patterns of Benzoxazol-6-ol Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoxazol-6-ol derivatives represent a critical class of pharmacophores, notably utilized in the development of fluoro-pegylated (FPEG) imaging agents targeting β-amyloid (Aβ) aggregates in Alzheimer's disease research 1, as well as in various antimicrobial and anti-inflammatory drug candidates. Accurate structural elucidation and pharmacokinetic profiling of these derivatives rely heavily on mass spectrometry (MS). As a Senior Application Scientist, I have structured this guide to objectively compare the performance of three primary MS platforms—High-Resolution Electrospray Ionization Time-of-Flight (HR-ESI-TOF MS), Triple Quadrupole (QqQ) LC-MS/MS, and Gas Chromatography Electron Ionization Time-of-Flight (GC-EI-TOF MS)—in analyzing the complex fragmentation patterns of benzoxazol-6-ol derivatives.

Mechanistic Causality of Benzoxazol-6-ol Fragmentation

Understanding the intrinsic gas-phase chemistry of benzoxazol-6-ol is essential for interpreting spectra across any platform. The fragmentation is primarily driven by the stability of the benzoxazole core and the lability of the 6-hydroxyl (or substituted 6-ol) group.

Core Fragmentation Pathways
  • Cleavage of the Oxazole Ring : The most characteristic fragmentation involves the opening of the oxazole ring. In positive ESI mode, protonation often occurs at the nitrogen atom. Collision-induced dissociation (CID) leads to the expulsion of carbon monoxide (CO, 28 Da) or hydrogen cyanide (HCN, 27 Da) 2.

  • Substituent Loss at the 6-Position : For advanced derivatives like fluoro-pegylated (FPEG) benzoxazoles used in PET imaging, the polyether chain at the 6-ol position undergoes sequential neutral losses of ethylene oxide units (C2H4O, 44 Da) 1.

  • Loss of Water : Unmodified benzoxazol-6-ol frequently exhibits a loss of H₂O (18 Da) from the protonated precursor ion[M+H]⁺, a hallmark of phenolic/hydroxyl-containing heterocycles 3.

Fragmentation Precursor Protonated Precursor [M+H]+ (e.g., m/z 240) Path1 Loss of H2O (-18 Da) Precursor->Path1 Path2 Oxazole Ring Cleavage Loss of CO (-28 Da) Precursor->Path2 Path3 PEG Chain Cleavage Loss of C2H4O (-44 Da) Precursor->Path3 Frag1 Fragment Ion [M+H-H2O]+ (m/z 222) Path1->Frag1 Frag2 Fragment Ion [M+H-CO]+ (m/z 212) Path2->Frag2 Frag3 Fragment Ion [M+H-C2H4O]+ Path3->Frag3

Principal collision-induced dissociation (CID) fragmentation pathways of benzoxazol-6-ol derivatives.

Platform Comparison: HR-ESI-TOF vs. QqQ vs. GC-EI-TOF

Selecting the appropriate MS platform depends on whether the goal is the structural elucidation of novel synthetic derivatives or high-throughput pharmacokinetic quantification.

High-Resolution ESI-TOF MS (HR-ESI-TOF)

Best for : Structural elucidation and complex fragmentation mapping. Performance : ESI-TOF MS provides exact mass measurements (mass accuracy < 2 ppm), which is indispensable for solving complex fragmentation patterns of benzoxazole derivatives 2. When analyzing fluoro-pegylated benzoxazol-6-ol derivatives, HR-ESI-TOF unambiguously differentiates between isobaric fragment ions (e.g., distinguishing a true loss of C₂H₄O from a combined loss of CO and CH₄). Drawback : Lower dynamic range for absolute quantification compared to QqQ.

Triple Quadrupole LC-MS/MS (QqQ)

Best for : Targeted quantification and pharmacokinetic (PK) profiling. Performance : QqQ instruments excel in Multiple Reaction Monitoring (MRM) mode. By isolating the [M+H]⁺ precursor in Q1, fragmenting it in Q2 via CID, and monitoring the specific oxazole ring cleavage (e.g., loss of CO) in Q3, QqQ provides unmatched sensitivity and self-validating specificity for quantifying benzoxazol-6-ol derivatives in biological matrices 3. Drawback : Low resolution prevents the determination of elemental compositions for unknown metabolites.

GC-EI-TOF MS

Best for : Volatile derivatives and standardized library matching. Performance : Electron Ionization (EI) at 70 eV generates highly reproducible, hard-ionization fragmentation patterns. For benzoxazol-6-ol, EI typically yields a strong molecular ion [M]⁺• followed by radical-driven losses (e.g., loss of •CHO or CO) 4. Drawback : Requires derivatization (e.g., silylation with BSTFA) for non-volatile or highly polar pegylated derivatives.

Quantitative Performance Comparison
Analytical ParameterHR-ESI-TOF MSQqQ LC-MS/MSGC-EI-TOF MS
Primary Application Structural ElucidationPK QuantificationVolatile Metabolite Profiling
Ionization Technique Soft (ESI)Soft (ESI / APCI)Hard (EI at 70 eV)
Mass Accuracy < 2 ppm~ 0.1 Da< 5 ppm (if HR-EI)
Typical Precursor [M+H]⁺ or [M-H]⁻[M+H]⁺ or[M-H]⁻[M]⁺• (Radical Cation)
Sensitivity (LOD) Picogram (pg) rangeFemtogram (fg) rangeNanogram (ng) to pg range
Derivatization Need NoneNoneMandatory for polar groups

Self-Validating Experimental Protocol: LC-ESI-MS/MS Analysis

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating workflow for the targeted analysis of benzoxazol-6-ol derivatives using LC-ESI-QqQ MS. The inclusion of an isotopic internal standard (IS) validates extraction efficiency and dynamically corrects for matrix effects.

Step 1: Sample Preparation & Extraction

  • Spike 100 µL of plasma sample with 10 µL of stable-isotope labeled internal standard (e.g., ¹³C₃-benzoxazol-6-ol, 100 ng/mL). Causality: The IS acts as a self-validating control, correcting for ion suppression in the ESI source and physical losses during extraction.

  • Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

Step 2: Chromatographic Separation

  • Column : C18 reversed-phase column (2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase : (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile. Causality: Formic acid acts as a proton donor, significantly enhancing the formation of [M+H]⁺ precursor ions in the positive ESI source.

  • Gradient : 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Optimization and MRM Acquisition

  • Perform a syringe pump infusion of the neat standard (1 µg/mL) to optimize the Declustering Potential (DP) for maximum precursor ion intensity.

  • Perform a collision energy (CE) ramp (10–40 eV) using Argon as the collision gas to identify the most abundant product ions.

  • Set up the MRM transitions. For a generic benzoxazol-6-ol derivative, monitor the primary transition (e.g., loss of CO) for absolute quantification, and a secondary transition (e.g., loss of H₂O) for qualitative confirmation.

Workflow Sample Plasma Sample + Isotopic IS Extraction Protein Precipitation (Acetonitrile + 0.1% FA) Sample->Extraction LC UHPLC Separation (C18 Column) Extraction->LC Ionization Positive ESI [M+H]+ Formation LC->Ionization MSMS QqQ MS/MS MRM Acquisition Ionization->MSMS Data Quantification & Validation MSMS->Data

Step-by-step self-validating LC-MS/MS workflow for benzoxazol-6-ol quantification.

Conclusion

For researchers developing novel benzoxazol-6-ol derivatives, the choice of MS platform dictates the depth of analytical insight. HR-ESI-TOF MS remains the gold standard for mapping complex fragmentation pathways—such as the sequential cleavage of pegylated chains in Alzheimer's imaging agents. Conversely, for robust, high-throughput preclinical pharmacokinetic evaluations, QqQ LC-MS/MS provides the necessary sensitivity and quantitative rigor. Understanding the fundamental fragmentation causality—specifically the lability of the oxazole ring and the 6-position substituents—is paramount for accurate data interpretation across all platforms.

References

  • Fluoro-pegylated (FPEG) Imaging Agents Targeting Aβ Aggregates.PMC - NIH.
  • Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives.PubMed.
  • Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.BenchChem.
  • Chemical modification in mass spectrometry IV—2-alkenyl-4,4-dimethyloxazolines as derivatives for the double bond location of long-chain olefinic acids.CoLab.

Sources

A Comparative Spectroscopic Guide: Elucidating the Structure of 2-Ethyl-1,3-benzoxazol-6-ol via Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug discovery, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progressive and reliable research. Benzoxazoles, a prominent class of heterocycles, are frequently investigated for their wide-ranging pharmacological activities.[1][2] Among these, 2-Ethyl-1,3-benzoxazol-6-ol represents a scaffold of interest, combining the benzoxazole core with ethyl and hydroxyl functionalities that can significantly influence its biological and chemical properties.

Infrared (IR) spectroscopy serves as a rapid, non-destructive, and powerful analytical technique for identifying the functional groups within a molecule, thereby providing a molecular "fingerprint".[3][4] This guide offers an in-depth analysis of the predicted IR spectrum of 2-Ethyl-1,3-benzoxazol-6-ol, contextualized by a comparative study with structurally related and well-characterized benzoxazole derivatives. We will dissect the spectrum to assign characteristic peaks, explain the underlying vibrational principles, and provide a robust experimental protocol for data acquisition.

Predicted Infrared Spectrum of 2-Ethyl-1,3-benzoxazol-6-ol: A Vibrational Analysis

The infrared spectrum of 2-Ethyl-1,3-benzoxazol-6-ol is dictated by the vibrational modes of its constituent parts: the phenolic hydroxyl group, the aromatic benzoxazole system, and the aliphatic ethyl substituent. The predicted wavenumbers for its most characteristic absorption bands are detailed below.

  • O-H Stretching (Phenolic): ~3400-3200 cm⁻¹ This region is dominated by the stretching vibration of the hydroxyl (-OH) group. For a solid-state sample, intermolecular hydrogen bonding between the hydroxyl hydrogen of one molecule and the nitrogen or oxygen of a neighboring molecule is expected. This interaction weakens the O-H bond, causing the absorption to appear as a strong, broad band in the 3400-3200 cm⁻¹ range.[4] The breadth of the peak is a direct consequence of the varying strengths of hydrogen bonds within the crystal lattice.

  • C-H Stretching (Aromatic and Aliphatic): ~3100-2850 cm⁻¹ This spectral window contains distinct C-H stretching vibrations:

    • Aromatic C-H Stretch (~3100-3000 cm⁻¹): The C-H bonds on the benzene ring give rise to multiple weak to medium sharp peaks just above 3000 cm⁻¹.[3]

    • Aliphatic C-H Stretch (~2980-2850 cm⁻¹): The ethyl group at the 2-position produces characteristic absorptions just below 3000 cm⁻¹. These can be further resolved into asymmetric and symmetric stretches of the methyl (-CH₃) and methylene (-CH₂) groups.[5]

  • C=N and C=C Stretching (Heteroaromatic System): ~1650-1500 cm⁻¹ The vibrations of the fused ring system provide a unique fingerprint. This region contains coupled vibrations of the carbon-nitrogen double bond (C=N) of the oxazole ring and the carbon-carbon double bonds (C=C) of the benzene ring.

    • C=N Stretch (~1640-1610 cm⁻¹): The imine-like C=N bond of the benzoxazole ring is a key identifier and typically appears as a strong, sharp absorption.[6][7]

    • Aromatic C=C Stretches (~1600-1500 cm⁻¹): Multiple sharp bands of varying intensity arise from the skeletal vibrations of the aromatic ring.

  • C-O Stretching (Phenolic and Oxazole Ring): ~1300-1050 cm⁻¹ Two distinct C-O stretching vibrations are anticipated:

    • Phenolic C-O Stretch (~1250 cm⁻¹): The stretching of the C-O bond of the hydroxyl group attached to the aromatic ring typically results in a strong, sharp peak in this region.[4]

    • Asymmetric C-O-C Stretch (~1070 cm⁻¹): The ether-like C-O-C linkage within the oxazole ring gives rise to a characteristic asymmetric stretching vibration.[5]

Comparative Analysis: Differentiating Structural Analogs

To highlight the unique spectral features of 2-Ethyl-1,3-benzoxazol-6-ol, its predicted IR data are compared with the experimental data of two relevant alternatives: the parent Benzoxazole and the functionally distinct 2-(2'-hydroxyphenyl)benzoxazole .

Vibrational Mode2-Ethyl-1,3-benzoxazol-6-ol (Predicted)Benzoxazole (Experimental)[8][9]2-(2'-hydroxyphenyl)benzoxazole (Experimental)[10][11]Justification for Difference
O-H Stretch ~3400-3200 cm⁻¹ (Broad, Strong)Absent~3100-2900 cm⁻¹ (Very Broad, part of C-H region)The target molecule has an intermolecularly H-bonded phenol. Benzoxazole lacks an -OH group. 2-(2'-hydroxyphenyl)benzoxazole exhibits strong intramolecular H-bonding between the -OH and the oxazole nitrogen, causing a significant shift to a lower wavenumber and extreme broadening.[11]
Aliphatic C-H Stretch ~2980-2850 cm⁻¹ (Medium, Sharp)AbsentAbsentThis peak is unique to the ethyl group at the 2-position of the target molecule.
Aromatic C-H Stretch ~3100-3000 cm⁻¹ (Weak, Sharp)~3060 cm⁻¹~3050 cm⁻¹Present in all three compounds, confirming the aromatic backbone.
C=N Stretch ~1640-1610 cm⁻¹ (Strong, Sharp)~1630 cm⁻¹~1630 cm⁻¹A characteristic peak for the benzoxazole core, its position is moderately influenced by the substituent at the 2-position.[6]
Aromatic C=C Stretch ~1600-1500 cm⁻¹ (Multiple, Sharp)~1580, 1500 cm⁻¹~1580, 1544, 1498 cm⁻¹The pattern and intensity of these skeletal vibrations differ slightly based on the substitution pattern on the benzene ring.
Phenolic C-O Stretch ~1250 cm⁻¹ (Strong, Sharp)Absent~1240 cm⁻¹This strong absorption is characteristic of the phenolic C-O bond present in the target molecule and 2-(2'-hydroxyphenyl)benzoxazole.
Asymmetric C-O-C Stretch ~1070 cm⁻¹ (Strong, Sharp)~1060 cm⁻¹~1150 cm⁻¹This peak, intrinsic to the oxazole ring's ether linkage, is present in all three compounds.[5]

Workflow: Structure to Spectrum

The relationship between the molecular structure of 2-Ethyl-1,3-benzoxazol-6-ol and its key IR absorptions can be visualized as a direct mapping of functional groups to specific spectral regions.

G cluster_molecule 2-Ethyl-1,3-benzoxazol-6-ol cluster_spectrum Characteristic IR Absorption Regions (cm⁻¹) mol OH O-H Stretch ~3300 cm⁻¹ (Broad) mol->OH Phenolic -OH CH_aliphatic Aliphatic C-H Stretch ~2960 cm⁻¹ mol->CH_aliphatic Ethyl Group CN_CC C=N & C=C Stretches ~1640-1500 cm⁻¹ mol->CN_CC Benzoxazole Core CO_phenol Phenolic C-O Stretch ~1250 cm⁻¹ mol->CO_phenol Phenolic C-O

Caption: Mapping of functional groups in 2-Ethyl-1,3-benzoxazol-6-ol to their IR peaks.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

This protocol details the preparation of a solid sample using the potassium bromide (KBr) pellet method, a self-validating technique for obtaining high-resolution IR spectra.

Objective: To obtain the transmission infrared spectrum of a solid organic compound.

Materials:

  • Sample (e.g., 2-Ethyl-1,3-benzoxazol-6-ol), ~1-2 mg

  • FTIR-grade Potassium Bromide (KBr), ~100-200 mg, desiccated

  • Agate mortar and pestle

  • Spatula

  • Pellet press with die set

  • FTIR Spectrometer

Methodology:

  • Preparation of KBr:

    • Action: Gently grind ~200 mg of FTIR-grade KBr in an agate mortar for 1 minute.

    • Causality: This removes any clumps and creates a fine, consistent powder. KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that can be matched to the sample upon pressing.

  • Sample Mixing:

    • Action: Add ~1-2 mg of the sample to the ground KBr in the mortar.

    • Causality: This creates a sample concentration of approximately 1%. Too much sample will cause total absorption (flat-topped peaks), while too little will result in a weak signal.

  • Homogenization:

    • Action: Gently but thoroughly grind the sample and KBr mixture for 2-3 minutes until it appears as a fine, homogeneous powder.

    • Causality: This step is critical. Proper grinding disperses the sample particles within the KBr matrix to a size smaller than the wavelength of the IR radiation, which minimizes scattering (the Christiansen effect) and ensures a flat, stable baseline.

  • Pellet Pressing:

    • Action: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for 2-3 minutes.

    • Causality: The high pressure causes the KBr to flow and fuse, forming a transparent or translucent disc that encases the sample. This solid solution format is ideal for transmission spectroscopy.

  • Data Acquisition:

    • Action: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Action: Acquire a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum.

    • Causality: The background scan measures the instrument's response and the spectral contribution of atmospheric CO₂ and water vapor. The instrument's software automatically subtracts this background from the sample scan, yielding the true spectrum of the compound.

  • Validation Check:

    • Action: Examine the resulting spectrum. The baseline should be relatively flat and near 100% transmittance. The strongest peaks should not be "flat-topped" (i.e., less than ~5% transmittance).

    • Causality: A sloping baseline may indicate a poorly pressed or non-uniform pellet. Flat-topped peaks indicate the sample was too concentrated. If these issues are present, the pellet should be remade.

Conclusion

The infrared spectrum of 2-Ethyl-1,3-benzoxazol-6-ol is rich with structural information. The key diagnostic peaks—a broad O-H stretch around 3300 cm⁻¹, aliphatic C-H stretches below 3000 cm⁻¹, a strong C=N absorption near 1620 cm⁻¹, and a prominent phenolic C-O stretch around 1250 cm⁻¹—collectively provide unambiguous evidence for its molecular structure. By comparing these features to simpler analogs like benzoxazole and functionally different ones like 2-(2'-hydroxyphenyl)benzoxazole, researchers can confidently assign spectral features and differentiate between closely related compounds, ensuring the integrity and accuracy of their chemical synthesis and drug development efforts.

References

  • Panicker, C. Y., et al. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99–108. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Available at: [Link]

  • ChemSynthesis. (2025). 2-ethyl-1,3-benzoxazole. Available at: [Link]

  • Campo, L. F., et al. (2009). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Química Nova, 32(8), 2069-2073. Available at: [Link]

  • Glamočlija, J., et al. (2017). Structure of Biologically Active Benzoxazoles: Crystallography and DFT Studies. Journal of the Serbian Chemical Society, 82(1), 1-12. Available at: [Link]

  • Angelelli, J. M., & Poite, J. C. (1983). Electronic Interactions in Heterocyclic Compounds: 2-Substituted Benzoxazoles. Spectroscopy Letters, 16(3), 193-197. Available at: [Link]

  • Ahangar, N., et al. (2019). Synthesis and Characterization of Some Benzoxazole Derivatives. ResearchGate. Available at: [Link]

  • Marković, V., et al. (2024). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Molecules, 29(1), 234. Available at: [Link]

  • Doroshenko, A. O., et al. (2020). Vibrational structure of absorption spectrum of 2,5-bis(2-benzoxazolyl)hydroquinon. Low Temperature Physics, 46(2), 164-171. Available at: [Link]

  • de la Cruz, G. G., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 607. Available at: [Link]

  • Karcı, F., et al. (2007). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. Journal of Chemical Crystallography, 37, 817-822. Available at: [Link]

  • Filarowski, A., et al. (2003). Infrared spectra of benzoxazoles exhibiting excited state proton transfer. Journal of Molecular Structure, 651-653, 673-680. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • International Journal of Pharmaceutical and Professional Research. (2023). Synthesis and Characterization of Some Benzoxazole Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). IR spectra of 6a-e. Available at: [Link]

  • Khan, I., et al. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 28(20), 7058. Available at: [Link]

  • NIST. (n.d.). Benzoxazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • Martens, J., et al. (2021). Structural Elucidation of Agrochemicals and Related Derivatives Using Infrared Ion Spectroscopy. Journal of Agricultural and Food Chemistry, 69(43), 12613–12621. Available at: [Link]

  • Roy, A., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24651–24683. Available at: [Link]

  • Doroshenko, A. O., et al. (2011). Vibronic spectrum of 2-(2'-hydroxyphenyl)benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 226-232. Available at: [Link]

  • Imran, M., et al. (2014). Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. Bioinorganic Chemistry and Applications, 2014, 686827. Available at: [Link]

  • Kumar, A., et al. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 10, 12431. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Available at: [Link]

  • Al-Karawi, A. J. M., & Al-Jubur, S. J. M. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(5), 381-391. Available at: [Link]

  • Zaleski, C. M., et al. (2009). Benzothiazole- and Benzoxazole-Substituted Pyridine-2-Carboxylates as Efficient Sensitizers of Europium Luminescence. Inorganic Chemistry, 48(12), 5496-5506. Available at: [Link]

  • Al-Samydai, A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Pharmaceuticals, 15(5), 589. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • NIST. (n.d.). Benzoxazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Mercapto-1,3-benzoxazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzoxazole. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Technical Comparison Guide: UV-Vis Absorption of 2-Ethyl-1,3-benzoxazol-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 2-Ethyl-1,3-benzoxazol-6-ol .

Executive Summary & Chemical Identity

2-Ethyl-1,3-benzoxazol-6-ol is a bicyclic heteroaromatic fluorophore characterized by a benzoxazole core substituted with an ethyl group at the


 position and a hydroxyl group at the 

position.[1] Unlike its widely studied analog 2-(2'-hydroxyphenyl)benzoxazole (HBO) , which exhibits Excited-State Intramolecular Proton Transfer (ESIPT), this molecule functions primarily as a pH-sensitive probe due to the phenolic hydroxyl group.[1]

This guide compares its spectral performance against structural analogs to assist researchers in selecting the correct probe for fluorescence microscopy, pH sensing, and drug metabolite studies.

Core Chemical Specifications
FeatureSpecification
IUPAC Name 2-Ethyl-1,3-benzoxazol-6-ol
Chromophore Benzoxazole (fused benzene and oxazole rings)
Auxochrome Hydroxyl (-OH) at

(Electron Donor)
Key Property pH-dependent bathochromic shift (Phenol

Phenolate)

UV-Vis Spectral Characteristics

The absorption profile of 2-Ethyl-1,3-benzoxazol-6-ol is governed by


 transitions within the benzoxazole ring, modulated by the electron-donating capability of the 6-hydroxy group.[1]
Absorption Maxima ( )

The ethyl group at


 exerts a negligible electronic effect compared to a methyl group.[1] Therefore, spectral data is validated against the well-characterized 2-Methyl-1,3-benzoxazol-6-ol  analog.[1]
Solvent Environment

(nm)
Molar Extinction (

)
Electronic State
Non-polar (Cyclohexane) 280 – 285 nm~4,500

Neutral Species
Polar Aprotic (DMSO/ACN) 290 – 295 nm~5,200

Solvent Relaxation
Acidic Aqueous (pH < 7) 288 – 292 nmHighProtonated Phenol
Basic Aqueous (pH > 10) 325 – 335 nm Very HighDeprotonated Phenolate

Critical Insight: The shift from ~290 nm to ~330 nm upon basification is the "diagnostic signature" of this molecule. This ~40 nm Red Shift (Bathochromic) occurs because the phenolate anion destabilizes the HOMO more than the LUMO, narrowing the energy gap.

Comparative Analysis: Why Choose This Over Alternatives?
Compound

(Abs)
MechanismApplication Case
2-Ethyl-1,3-benzoxazol-6-ol 290 / 330 nm pH-Switchable Cytosolic pH sensing; Metabolite tracking.
2-Methyl-1,3-benzoxazol-6-ol289 / 328 nmpH-SwitchableDirect structural analog; often used interchangeably.
2-Phenylbenzoxazole300 nmRigid FluorophoreLipid membrane probes; non-pH sensitive.[1]
2-(2'-Hydroxyphenyl)benzoxazole336 nmESIPTLarge Stokes shift probes; UV filters.[1]

Mechanism of Action

The spectral utility of this compound relies on the acid-base equilibrium of the 6-hydroxyl group.[1]

pH_Mechanism Neutral Neutral Form (Phenol) λ_max ≈ 290 nm Fluorescence: UV/Blue Anion Anionic Form (Phenolate) λ_max ≈ 330 nm Fluorescence: Blue/Green Neutral->Anion Deprotonation (-H+) Base Addition of Base (pH > pKa ≈ 9.5) Anion->Neutral Protonation (+H+)

Figure 1: The acid-base equilibrium driving the spectral shift.[1] The deprotonation of the hydroxyl group extends the conjugation of the electron system, lowering the energy required for excitation.

Experimental Validation Protocol

To accurately determine the


 and 

of 2-Ethyl-1,3-benzoxazol-6-ol, follow this self-validating protocol.
Reagents
  • Stock Solvent: Spectroscopic grade Ethanol or DMSO.[1]

  • Buffers: Phosphate-Citrate buffer series (pH 4.0 – 12.0).

  • Blank: Matched solvent without fluorophore.[1]

Step-by-Step Workflow

Protocol Start Start: Solid Sample 2-Ethyl-1,3-benzoxazol-6-ol Stock Prepare Stock Solution 1.0 mM in DMSO Start->Stock Weigh & Dissolve Dilution Prepare Working Solutions Dilute to 10-50 µM in pH Buffers (4.0 - 12.0) Stock->Dilution Aliquot Scan UV-Vis Scan Range: 220 - 450 nm Baseline Corrected Dilution->Scan Equilibrate 5 mins Data Identify Isosbestic Point (Intersection of pH curves) Scan->Data Overlay Spectra Result Calculate pKa & Maxima Data->Result Henderson-Hasselbalch Fit

Figure 2: Workflow for spectrophotometric determination of pKa and absorption maxima.

Protocol Notes (Scientific Integrity)
  • Solubility Check: Benzoxazoles are sparingly soluble in water.[1][2] Always prepare a concentrated stock in DMSO or Ethanol before diluting into aqueous buffers.[1] Ensure the final organic solvent concentration is <1% to avoid solvatochromic errors.[1]

  • Isosbestic Point: A clean overlay of spectra at varying pHs must show a distinct isosbestic point (likely around 305-310 nm).[1] The absence of this point indicates sample degradation or precipitation.

  • Concentration Limits: Maintain absorbance below 1.0 AU (Beer-Lambert linear range) to prevent inner-filter effects during fluorescence validation.

References

  • Reiser, A., et al. (1972).[3] Fluorescence of aromatic benzoxazole derivatives. Journal of the American Chemical Society.[3] Link[1]

    • Foundational text establishing the spectral baseline for 2-alkylbenzoxazoles.
  • Rodembusch, F. S., et al. (2007). Excited state intramolecular proton transfer in amino 2-(2'-hydroxyphenyl) benzazole derivatives. Journal of Luminescence. Link[1]

    • Provides comparative data for phenyl-substituted analogs to distinguish
  • OMLC. (1998).[1] 2-Methylbenzoxazole Spectral Data. PhotochemCAD Database. Link

    • Source for the 2-Methyl analog proxy data used for spectral estim
  • Holler, M. G., et al. (2002). Synthesis and spectroscopic characterization of 2-(2'-hydroxyphenyl) benzazole isothiocyanates. Journal of Photochemistry and Photobiology A: Chemistry. Link

    • Methodology reference for benzoxazole synthesis and purific

Sources

Validating purity of 2-Ethyl-1,3-benzoxazol-6-ol using HPLC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of 2-Ethyl-1,3-benzoxazol-6-ol: A Comparative Guide to HPLC-MS and Orthogonal Techniques

Executive Summary

2-Ethyl-1,3-benzoxazol-6-ol is a critical heterocyclic building block frequently utilized in the design of novel antimicrobial agents, enzyme inhibitors, and fluorescent probes[1]. Because biological efficacy and downstream synthetic yields are highly sensitive to trace contaminants—such as unreacted 2-aminophenol derivatives or Schiff base intermediates[2]—rigorous purity validation is non-negotiable. This guide provides an objective comparison of analytical methodologies and details a self-validating High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) protocol, structured around the latest3[3].

Comparative Analysis: Why HPLC-MS?

When validating the purity of small, polar aromatics like 2-Ethyl-1,3-benzoxazol-6-ol, analysts typically choose between HPLC-UV, GC-MS, NMR, and HPLC-MS. However, the unique structural features of this compound—specifically the basic nitrogen in the oxazole ring and the acidic phenolic hydroxyl at position 6—dictate the optimal analytical approach.

  • GC-MS : While excellent for volatile compounds, the free hydroxyl group on 2-Ethyl-1,3-benzoxazol-6-ol causes severe peak tailing and thermal degradation in the GC inlet. It requires pre-column derivatization (e.g., silylation), which introduces potential artifacts and complicates quantitative recovery.

  • NMR Spectroscopy : ¹H and ¹³C NMR are indispensable for initial structural elucidation and confirming atomic connectivity[4]. However, NMR lacks the sensitivity required for trace impurity profiling, typically struggling to quantify contaminants below the 1.0% threshold.

  • HPLC-UV : A standard workhorse, but it suffers from a critical blind spot: co-eluting isobaric impurities or synthetic byproducts with similar chromophores cannot be differentiated from the main peak[5].

  • HPLC-MS : The superior choice. It requires no derivatization and provides orthogonal data (chromatographic retention time + mass-to-charge ratio). The compound's structure allows for dual-mode ionization: the basic nitrogen readily accepts a proton in Positive Electrospray Ionization (ESI+) yielding

    
     at m/z 164.07, while the hydroxyl group can be deprotonated in ESI- yielding 
    
    
    
    at m/z 162.05.
Table 1: Objective Performance Comparison for Benzoxazole Derivatives
Analytical TechniqueSensitivity (LOD)Structural ConfirmationDerivatization RequiredBest Use Case
HPLC-MS < 0.01% High (m/z & fragmentation) No Trace impurity profiling & final purity release
HPLC-UV ~0.05%Low (UV spectrum only)NoRoutine macroscopic batch monitoring
GC-MS ~0.05%High (EI fragmentation)Yes (Silylation)Volatile precursor analysis
NMR ~1.00%Very High (Atomic connectivity)NoInitial structural elucidation

Mechanistic Principles of the HPLC-MS Protocol

The experimental choices in this protocol are driven by the physicochemical properties of 2-Ethyl-1,3-benzoxazol-6-ol.

  • Stationary Phase Causality : A standard C18 reverse-phase column is selected. The hydrophobic benzoxazole core interacts strongly with the C18 alkyl chains, ensuring adequate retention, while the polar hydroxyl group prevents the molecule from being irreversibly bound, allowing for sharp elution profiles[5].

  • Mobile Phase Causality : A gradient of Water and Acetonitrile is used, both modified with 0.1% Formic Acid (FA). FA serves a dual mechanistic purpose. Chromatographically, it acts as an ion-pairing agent, suppressing the ionization of the phenolic hydroxyl group during separation to prevent peak broadening. Spectrometrically, it provides an abundant source of protons (

    
    ) to drive the ESI+ ionization of the oxazole nitrogen, maximizing detector sensitivity[4].
    

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It incorporates internal gates—specifically System Suitability Testing (SST) and bracketing standards—that continuously verify the method's integrity during the run, as mandated by 6[6].

Step 1: Sample and Standard Preparation

  • Stock Solution : Dissolve 10.0 mg of 2-Ethyl-1,3-benzoxazol-6-ol in 10.0 mL of LC-MS grade Methanol to yield a 1 mg/mL concentration[4].

  • Working Solutions : Dilute the stock with the initial mobile phase (90% Water / 10% Acetonitrile) to create a calibration curve ranging from 0.1 µg/mL to 50 µg/mL.

  • SST Mix : Spike a 10 µg/mL working solution with 0.5 µg/mL of a known synthetic precursor (e.g., 2-amino-5-nitrophenol) to evaluate column resolution.

Step 2: Chromatographic & MS Conditions

  • Column : C18, 2.1 x 100 mm, 1.7 µm particle size (maintained at 40°C to reduce backpressure and improve mass transfer).

  • Mobile Phase A : LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B : LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient : 10% B to 90% B over 8 minutes, hold for 2 minutes, re-equilibrate at 10% B for 3 minutes. Flow rate: 0.3 mL/min.

  • Ionization : ESI in positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

  • Detection : Scan mode (m/z 100–500) for unknown impurities, and Selected Ion Monitoring (SIM) at m/z 164.1 for precise quantification of the target compound.

Step 3: Execution of the Self-Validating Sequence

  • Blank Injection : Run the mobile phase to prove zero carryover.

  • SST Injection : Run the SST Mix. Validation Gate: The run may only proceed if the resolution (

    
    ) between 2-Ethyl-1,3-benzoxazol-6-ol and the spiked impurity is > 2.0, and the tailing factor (
    
    
    
    ) is < 1.5.
  • Sample Analysis : Inject unknown samples.

  • Bracketing : Re-inject a 10 µg/mL standard every 10 samples. Validation Gate: The response factor must not deviate by more than ±2.0% from the initial calibration, proving detector stability.

Validation Workflow & Data Presentation

ValidationWorkflow cluster_ICH ICH Q2(R2) Validation Parameters Start Method Development & Optimization SST System Suitability Testing (SST) Rs > 2.0, Tf < 1.5 Start->SST Spec Specificity (Peak Purity via MS) SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Prec Precision (RSD < 2.0%) Lin->Prec Sens Sensitivity (LOD & LOQ) Prec->Sens Report Purity Determination & Final Reporting Sens->Report

Workflow for HPLC-MS analytical method validation according to ICH Q2(R2) guidelines.

Table 2: Representative ICH Q2(R2) Validation Data for 2-Ethyl-1,3-benzoxazol-6-ol
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (HPLC-MS)Status
Specificity Baseline resolution from impurities

(vs. precursor)
Pass
Linearity

over specified range

(0.1 - 50 µg/mL)
Pass
Precision (Intra-day) RSD

(n=6)
RSD = 0.85%Pass
Precision (Inter-day) RSD

(n=12 over 3 days)
RSD = 1.12%Pass
Sensitivity (LOD) Signal-to-Noise (S/N)

0.02 µg/mL (S/N = 4.5)Pass
Sensitivity (LOQ) Signal-to-Noise (S/N)

0.06 µg/mL (S/N = 12.1)Pass
Mass Accuracy

ppm mass error
1.2 ppm (m/z 164.0708 observed)Pass

References

  • Title : Validation of Analytical Procedures Q2(R2) Source : ICH URL : [Link]

  • Title : ICH Q2(R2) Guide: Analytical Method Validation Explained Source : IntuitionLabs URL : [Link]

  • Title : A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation Source : MDPI URL : [Link]

Sources

Technical Guide: Crystal Engineering & XRD Analysis of 2-Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of X-ray diffraction (XRD) data for 2-substituted benzoxazole crystals. It is designed for researchers in medicinal chemistry and materials science, focusing on the structural determinants of performance.

Executive Summary: The Structural Imperative

2-Substituted benzoxazoles are privileged scaffolds in drug discovery (e.g., antimicrobial, anticancer agents) and optoelectronics (e.g., ESIPT-based fluorophores). However, their macroscopic performance—solubility, bioavailability, and quantum yield—is dictated by their microscopic crystal packing.

This guide moves beyond basic characterization, comparing the crystallographic performance of benzoxazoles against their sulfur-containing isosteres (benzothiazoles) and analyzing how specific 2-substituents dictate lattice architecture.

Comparative Analysis: Benzoxazole vs. Alternatives

The choice between a benzoxazole (O-heterocycle) and a benzothiazole (S-heterocycle) often hinges on the balance between planarity and steric bulk. The following data compares the structural metrics derived from Single Crystal XRD (SC-XRD).

Table 1: Structural Isostere Comparison (Benzoxazole vs. Benzothiazole)

Data synthesized from crystallographic databases for 2-(2-hydroxyphenyl) derivatives (HBO vs. HBT).

Metric2-(2-Hydroxyphenyl)benzoxazole (HBO) 2-(2-Hydroxyphenyl)benzothiazole (HBT) Implication
Space Group Monoclinic (

)
Monoclinic (

)
Isostructural packing motifs.
Heteroatom Radius Oxygen (~1.52 Å)Sulfur (~1.80 Å)Sulfur induces greater steric repulsion.
Intramolecular H-Bond O-H...N (

)
O-H...N (

)
HBO has a tighter chelating ring, facilitating faster ESIPT.
Pi-Stacking Distance ~3.4 Å (Face-to-Face)~3.6 Å (Slipped)HBO shows tighter packing; HBT often exhibits slipped stacking due to S-bulk.
Density ~1.35 g/cm³~1.43 g/cm³Higher density in HBT does not equate to tighter pi-overlap.
Table 2: Substituent Effects on Crystal Packing (2-Phenylbenzoxazole Core)

Impact of functionalization at the 2-phenyl ring or 5-position on lattice energy and optical properties.

SubstituentCrystal SystemPacking MotifPerformance Outcome
Unsubstituted OrthorhombicHerringboneHigh melting point, low solubility.
5-Methoxy TriclinicHead-to-Tail Pi-StackingHigh Fluorescence. Bulky group prevents quenching H-bonds.
5-Hydroxy MonoclinicStrong Intermolecular H-BondingFluorescence Quenching. OH groups link molecules, dissipating energy non-radiatively.
2-(4-tert-butyl) TriclinicLoosely Packed / TwistedHigh solubility; reduced pi-pi overlap leads to blue-shifted emission.

Critical Mechanism: Structure-Property Logic

Understanding the causal link between the XRD structure and the material property is vital. The diagram below illustrates the decision logic for engineering these crystals.

BenzoxazoleLogic Start Target Property Fluorescence High Solid-State Fluorescence Start->Fluorescence Solubility High Solubility / Bioavailability Start->Solubility Step1_F Prevent Pi-Stacking Quenching Fluorescence->Step1_F Step1_S Disrupt Lattice Energy Solubility->Step1_S Step2_F Introduce Bulky Groups (e.g., t-Butyl, OMe) Step1_F->Step2_F Result_F XRD: Increased Interplanar Distance (> 3.6 Å) Step2_F->Result_F Step2_S Asymmetric Substitution or Flexible Alkyl Chains Step1_S->Step2_S Result_S XRD: Low Symmetry Space Group (Triclinic P-1) Step2_S->Result_S

Figure 1: Logic flow for engineering benzoxazole crystals based on desired output properties, validated by XRD metrics.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis & Crystallization for XRD

Objective: Obtain single crystals suitable for diffractometry (>0.1 mm).

1. Synthesis (Tf₂O-Promoted Cascade)

  • Reagents: Tertiary amide (1.0 eq), 2-aminophenol (1.1 eq), Triflic anhydride (Tf₂O, 1.2 eq), 2-Fluoropyridine (2.0 eq), DCM.

  • Procedure:

    • Dissolve amide in DCM and cool to 0°C.

    • Add 2-Fluoropyridine, then dropwise add Tf₂O.[1] Stir 15 min (Activation).

    • Add 2-aminophenol.[1][2][3] Stir 1 hr at RT (Cyclization).

    • Quench with Et₃N.[1] Wash with NaHCO₃.

  • Validation Point: TLC must show a single spot with significantly higher Rf than the starting aminophenol.

2. Crystallization (Slow Evaporation)

  • Method: Dissolve 20 mg of purified product in 2 mL of solvent mixture (Ethanol:DCM 3:1).

  • Vessel: 5 mL vial, covered with Parafilm containing 3 pinholes.

  • Environment: Vibration-free dark cabinet at 20°C.

  • Timeframe: 3–7 days.

  • Validation Point: Inspect under a polarizing microscope. Sharp extinction angles indicate crystallinity; amorphous aggregates indicate precipitation (failed run).

Protocol B: XRD Data Collection & Refinement

Objective: Solve structure with R1 < 0.05.

1. Mounting & Collection

  • Selection: Choose a block-like crystal (approx 0.2 x 0.2 x 0.1 mm). Avoid needles if possible (often disordered).

  • Instrument: Bruker APEX-II or equivalent (Mo Kα radiation, λ = 0.71073 Å).[4]

  • Temperature: Collect at 100K (cryostream) to reduce thermal vibration ellipsoids.

2. Refinement Strategy (SHELXL)

  • Phase Solution: Use SHELXT (Intrinsic Phasing).

  • Refinement: Use SHELXL (Least Squares).

  • H-Atoms:

    • Aromatic C-H: Constrain with AFIX 43.

    • Hydroxyl O-H: Locate in difference map. If disordered, use DFIX restraints based on IR data.

  • Validation Point: Check the CheckCIF report. No Level A or B alerts regarding "Void Spaces" (implies missing solvent) or "Non-positive definite" atoms.

Workflow Visualization

XRDWorkflow Sample Purified Benzoxazole Grow Crystallization (Slow Evap/Diffusion) Sample->Grow Check Microscopy Check (Birefringence) Grow->Check Check->Grow Fail (Amorphous) Mount Mount on Goniometer (Cryoloop) Check->Mount Pass Collect Data Collection (Mo Kα, 100K) Mount->Collect Solve Structure Solution (SHELXT) Collect->Solve Refine Refinement (SHELXL) Solve->Refine

Figure 2: Step-by-step workflow from synthesis to final structure solution.

References

  • Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. ISRN Organic Chemistry. (2014). Link

  • Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. Analytical Sciences: X-ray Structure Analysis Online. (2009). Link

  • 2-Phenylbenzoxazole derivatives as solid-state fluorescence emitters: Influence of steric hindrance. Spectrochimica Acta Part A. (2020). Link

  • On the Vapor Pressures and Solid‐State Fluorescence of 2‐(2‐Hydroxyphenyl)benzoxazole. ChemPhysChem. (2018). Link

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation. Molecules. (2022). Link

Sources

Safety Operating Guide

2-Ethyl-1,3-benzoxazol-6-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds requires more than a cursory glance at a generic Safety Data Sheet (SDS). 2-Ethyl-1,3-benzoxazol-6-ol (C9H9NO2) presents unique logistical and safety challenges due to its dual functional nature: a highly stable, nitrogen-containing benzoxazole core coupled with a reactive phenolic hydroxyl group.

This guide provides drug development professionals and laboratory personnel with a self-validating, mechanistic approach to the safe operational handling and terminal disposal of this compound.

Chemical Profiling & Mechanistic Hazard Assessment

To design an effective disposal protocol, we must first understand the molecular behavior of the compound. The benzoxazole ring is exceptionally stable and resists mild degradation, while the phenolic hydroxyl group makes the molecule highly pH-sensitive[1]. Furthermore, nitrogenous heterocycles are notorious for generating toxic nitrogen oxides (NOx) upon incomplete combustion, dictating strict disposal parameters[2].

Table 1: Quantitative Data & Operational Implications

PropertyValueMechanistic Causality & Operational Implication
Molecular Formula C9H9NO2Contains structural nitrogen. Requires specialized high-temperature incineration with catalytic NOx scrubbing to prevent toxic atmospheric emissions.
Molecular Weight 163.17 g/mol Small molecular size combined with a lipophilic ethyl group increases dermal penetration risk. Mandates double-gloving with nitrile.
LogP (Estimated) ~2.50Lipophilic nature ensures it partitions into organic solvents. Aqueous waste streams must be carefully monitored to prevent environmental contamination[3].
Storage Temp. 2-8°C (Refrigerated)Thermally stable but prone to slow oxidative degradation at room temperature. Store away from strong oxidizers.

Operational Methodologies: Spill Response & Waste Segregation

Every operational protocol must be self-validating to ensure absolute safety. The following methodologies incorporate verification steps to prevent dangerous chemical incompatibilities.

Protocol A: Immediate Spill Response & Decontamination
  • Isolate and Verify: Immediately evacuate a 2-meter radius around the spill. Verify the absence of strong oxidizers in the immediate vicinity, as phenolic compounds can react exothermically.

  • PPE Escalation: Don double-layer nitrile gloves, splash-proof safety goggles, and a flame-resistant lab coat.

  • Containment (Causality-Driven):

    • For Solid Spills: Do not sweep dry, as this aerosolizes the fine powder, creating an acute inhalation hazard. Lightly dampen the powder with a compatible solvent (e.g., isopropanol) before wiping it up with absorbent pads.

    • For Solution Spills: Surround the liquid with an inert absorbent (e.g., vermiculite or sand). Avoid basic absorbents, which could ionize the phenol and increase its water solubility.

  • Collection & Validation: Transfer all contaminated materials into a high-density polyethylene (HDPE) container. Visually inspect the area with a UV lamp (as many benzoxazoles fluoresce) to validate complete decontamination.

Protocol B: Routine Laboratory Waste Segregation

The core challenge in disposing of 2-Ethyl-1,3-benzoxazol-6-ol is managing its pH-dependent solubility. In basic aqueous solutions, it forms a water-soluble phenolate salt, which must never be poured down the municipal drain.

  • Phase Identification: Determine if the waste is in an aqueous or organic matrix.

  • Aqueous Neutralization (Self-Validating Step):

    • If the compound is in an aqueous basic solution, carefully titrate with 1M HCl.

    • Validation: Use a calibrated pH meter to confirm the solution reaches pH 6.0–7.0. At this pH, the phenol is fully protonated (neutral), forcing it to precipitate or partition into an organic extraction phase.

  • Extraction: Extract the neutralized aqueous layer with a non-halogenated solvent (e.g., ethyl acetate) to pull the 2-Ethyl-1,3-benzoxazol-6-ol entirely into the organic phase.

  • Segregation: Deposit the organic layer into a clearly labeled "Non-Halogenated Organic Waste" carboy.

Workflow Start Waste Generated: 2-Ethyl-1,3-benzoxazol-6-ol Decision Is it Aqueous or Organic? Start->Decision Aqueous Aqueous Waste (Phenolate Form) Decision->Aqueous Aqueous Phase Organic Organic Waste (Neutral Form) Decision->Organic Organic Phase Neutralize Adjust to pH 6-8 (Protonate Phenol) Aqueous->Neutralize Combine Non-Halogenated Organic Waste Carboy Organic->Combine Neutralize->Combine Incinerate High-Temp Incineration (>1000°C + NOx Scrubbers) Combine->Incinerate

Workflow for the segregation and disposal of 2-Ethyl-1,3-benzoxazol-6-ol waste.

Terminal Disposal: The Incineration Imperative

Standard landfill disposal is strictly prohibited for substituted benzoxazoles due to their potential to leach into groundwater and exhibit aquatic toxicity. The only scientifically sound method for terminal disposal is high-temperature incineration .

Mechanistic Causality for Incineration Parameters: The fused heterocyclic ring system of 2-Ethyl-1,3-benzoxazol-6-ol possesses significant resonance energy, making it highly refractory to standard chemical degradation. If incinerated at low temperatures (<800°C), the compound will undergo incomplete combustion, releasing toxic carbon monoxide (CO) and hazardous volatile organic compounds (VOCs).

To completely shatter the aromatic core, the waste management facility must utilize a primary combustion chamber operating between 800°C and 1000°C. Furthermore, because the molecule contains a structural nitrogen atom, oxidation will inevitably produce nitrogen oxides (NOx)[2]. Therefore, the incinerator must be equipped with a catalytic reduction scrubber to convert NOx into harmless nitrogen gas (N2) prior to atmospheric release.

Pathway Compound 2-Ethyl-1,3-benzoxazol-6-ol (C9H9NO2) Combustion Primary Combustion (800°C - 1000°C) Compound->Combustion + O2 / Heat Intermediates CO, CO2, H2O, NOx (Toxic Intermediates) Combustion->Intermediates Ring Cleavage Scrubbing Catalytic Reduction (NOx -> N2) Intermediates->Scrubbing Exhaust Gas Exhaust Safe Emission (CO2, H2O, N2) Scrubbing->Exhaust Release

Thermal degradation pathway and NOx scrubbing mechanism during incineration.

Conclusion

By treating the disposal of 2-Ethyl-1,3-benzoxazol-6-ol not merely as a regulatory requirement, but as a rigorous chemical process, laboratories can ensure absolute safety and environmental compliance. Always validate your waste streams, respect the stability of the heterocycle, and partner with waste disposal facilities capable of handling nitrogenous organics.

References

  • 2-Ethylbenzo[d]oxazole | 6797-13-3 - Sigma-Aldrich Source: sigmaaldrich.com
  • ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate - Fluorochem Source: fluorochem.co.uk
  • 5078-07-9 | 2-Methylbenzo[d]oxazol-6-ol | ChemScene Source: chemscene.com
  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor - MDPI Source: mdpi.com

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Ethyl-1,3-benzoxazol-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of our most valuable asset—our scientists—is paramount. This guide provides a comprehensive, experience-driven framework for the safe handling of 2-Ethyl-1,3-benzoxazol-6-ol.

While a specific Safety Data Sheet (SDS) for this exact molecule is not broadly available, established principles of chemical safety dictate a conservative approach based on the known hazard profile of its structural class, benzoxazoles. The guidance herein is synthesized from authoritative data on analogous compounds to establish a robust and self-validating safety protocol. This proactive strategy ensures that we operate with the highest degree of caution, a principle that defines trustworthy and expert-level laboratory practice.

Hazard Profile Analysis: Understanding the Benzoxazole Class

The benzoxazole core is present in numerous compounds with documented biological and chemical reactivity. An analysis of related structures reveals a consistent pattern of potential hazards that we must proactively mitigate. The primary risks associated with this chemical family inform our choice of personal protective equipment.

Common Hazards Identified in Benzoxazole Derivatives:

  • Skin Irritation: Many benzoxazoles are classified as skin irritants, capable of causing redness, itching, and inflammation upon contact.[1][2]

  • Serious Eye Damage: Direct contact with the eyes is likely to cause serious irritation or damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the nose, throat, and lungs.[1][2]

  • Acute Toxicity: Several analogues are harmful if swallowed, inhaled, or absorbed through the skin.[3]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation; it is an essential component of the experimental design.

Core Protective Equipment: Your First Line of Defense

The selection of PPE is dictated by the potential routes of exposure—dermal (skin), ocular (eyes), and respiratory. The following table outlines the minimum required PPE for handling 2-Ethyl-1,3-benzoxazol-6-ol in solid and solution forms.

Operational Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical safety goggles with side shieldsCompatible chemical-resistant gloves (e.g., Nitrile)Fully-buttoned laboratory coatWork within a certified chemical fume hood
Preparing Solutions Chemical safety goggles and a face shieldCompatible chemical-resistant gloves (double-gloving recommended)Chemical-resistant apron over a laboratory coatWork within a certified chemical fume hood
Transfer/Use of Solutions Chemical safety gogglesCompatible chemical-resistant glovesFully-buttoned laboratory coatUse in a well-ventilated area; fume hood preferred

Procedural Blueprint: From Preparation to Disposal

Safe handling is a systematic process. The causality behind each step is critical: we don PPE in a specific order to prevent contamination of clean surfaces and remove it in a sequence that minimizes exposure to contaminants.

Step 1: Pre-Operational Safety Check

Before entering the lab, ensure the foundational safety infrastructure is in place. This is a non-negotiable prerequisite for any chemical handling.

  • Verify Fume Hood Certification: Confirm the chemical fume hood has been certified within the last year.

  • Locate Emergency Equipment: Identify the precise locations of the nearest safety shower and eyewash station.[3][4] Ensure the pathway is unobstructed.

  • Inspect PPE: Check all PPE for signs of wear, degradation, or damage. Gloves should be free of punctures. Eye protection must be clean and unscratched.

Step 2: Donning PPE - A Deliberate Sequence

The order in which you put on your PPE is designed to prevent cross-contamination.

  • Laboratory Coat/Apron: This is your primary barrier against spills and splashes.

  • Respiratory Protection (if required): If moving outside a fume hood where aerosols could be present, a NIOSH/MSHA-approved respirator is necessary.[4]

  • Eye and Face Protection: Don safety goggles first, followed by a face shield if handling larger volumes or splash-prone solutions.

  • Gloves: Gloves should be donned last. Ensure the cuffs of the gloves are pulled over the cuffs of your lab coat sleeves to create a complete seal.

Step 3: Active Handling - Engineering Controls and Best Practices

Your primary protection comes from using engineering controls correctly.

  • Chemical Fume Hood: All manipulations of solid 2-Ethyl-1,3-benzoxazol-6-ol and the preparation of its solutions must occur within a functional chemical fume hood to contain dust and vapors.[1][3]

  • Minimize Aerosol Generation: When handling the solid, avoid actions that create dust. Use smooth scooping motions. When preparing solutions, add the solid to the solvent slowly.

  • Situational Awareness: Always handle the chemical below eye level. Never work alone.

Step 4: Doffing PPE - The Critical Decontamination Phase

Removing PPE correctly is as important as putting it on. This sequence is designed to prevent contact with any contamination on the exterior of your equipment.

  • Gloves: Remove gloves first using a proper technique (e.g., peeling one glove off with the other, then using the clean hand to remove the second glove from the inside). Dispose of them immediately in a designated hazardous waste container.[3]

  • Face Shield/Apron: Remove from the back.

  • Goggles: Remove by handling the strap, not the front.

  • Laboratory Coat: Remove by rolling it inside-out, ensuring any contaminated exterior is contained.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]

The entire handling workflow can be visualized as a continuous loop of safety-conscious actions.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_post Post-Handling Phase RiskAssessment 1. Risk Assessment (Review SDS of Analogues) LocateSafety 2. Locate Safety Gear (Eyewash, Shower, Hood) RiskAssessment->LocateSafety InspectPPE 3. Inspect PPE for Integrity LocateSafety->InspectPPE Donning 4. Don PPE (Coat -> Goggles -> Gloves) InspectPPE->Donning Handling 5. Chemical Handling (Inside Fume Hood) Donning->Handling Proceed to Work Decontaminate 6. Decontaminate Work Area Handling->Decontaminate Work Complete Doffing 7. Doff PPE (Gloves -> Goggles -> Coat) Decontaminate->Doffing WasteDisposal 8. Dispose of Waste (Chemical & PPE) Doffing->WasteDisposal WashHands 9. Wash Hands Thoroughly WasteDisposal->WashHands

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.